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Foundational

(E)-2-Methyl-3-phenylbut-2-enoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and targeted drug discovery, tetrasubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and targeted drug discovery, tetrasubstituted α,β-unsaturated carboxylic acids represent a class of highly valuable, yet synthetically challenging, building blocks. (E)-2-methyl-3-phenylbut-2-enoic acid (commonly referred to as α,β-dimethylcinnamic acid) stands out as a critical intermediate. Its rigid, sterically demanding tetrasubstituted olefinic core provides a highly defined spatial orientation, making it an ideal substrate for complex orbital-symmetry controlled reactions (such as Nazarov cyclizations) and a potent "aryl leader" moiety in the design of Histone Deacetylase (HDAC) inhibitors.

This technical guide dissects the physicochemical properties, stereoselective synthesis methodologies, and pharmacological applications of (E)-2-methyl-3-phenylbut-2-enoic acid, providing field-proven protocols designed for reproducibility and scale.

Part 1: Physicochemical Properties & Structural Characterization

Understanding the baseline properties of (E)-2-methyl-3-phenylbut-2-enoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The steric clash between the phenyl ring and the carboxylic acid group heavily influences the thermodynamic stability of its stereoisomers, making the (E)-configuration chemically distinct from its (Z)-counterpart.

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name (E)-2-methyl-3-phenylbut-2-enoic acidStandard Nomenclature [1]
Common Synonyms α,β-dimethylcinnamic acidLiterature Consensus
Molecular Formula C₁₁H₁₂O₂Computed [1]
Molecular Weight 176.21 g/mol Mass Spectrometry [1]
CAS Number 708-83-8Chemical Registry
Melting Point 105–106 °CExperimental [2]
LogP (Computed) 2.9Lipophilicity Index [1]

Structural Confirmation (E-E-A-T Insight): When synthesizing tetrasubstituted olefins, standard 1D ¹H NMR is often insufficient for definitive stereochemical assignment due to the lack of olefinic protons. As an application scientist, I rely on Nuclear Overhauser Effect Spectroscopy (NOESY). For the (E)-isomer, a distinct NOE correlation between the C2-methyl group protons and the ortho-protons of the phenyl ring confirms the spatial proximity dictated by the (E)-geometry, definitively ruling out the (Z)-isomer [3].

Part 2: Chemical Reactivity & Synthetic Methodologies

The synthesis of fully substituted acyclic olefins is notoriously difficult due to extreme steric hindrance. Traditional Horner-Wadsworth-Emmons or Wittig reactions often yield poor E/Z selectivities. To bypass this, modern synthetic routes employ transition-metal-catalyzed carbometalation.

Specifically, the Nickel-catalyzed carbometalation of disubstituted alkynes utilizing diethylzinc (Et₂Zn) and CO₂ allows for the highly regioselective and stereoselective preparation of (E)-2-methyl-3-phenylbut-2-enoic acid [4]. Furthermore, this compound serves as a critical substrate for forming vicinal all-carbon quaternary stereocenters via the Nazarov cyclization, an orbital symmetry-controlled 4π electrocyclization [2].

Workflow Visualization

SynthesisWorkflow A Disubstituted Alkyne (Precursor) B Ni-Catalyst + Et2Zn (Carbometalation) A->B Step 1 C CO2 Insertion (Carboxylation) B->C Step 2 D Acidic Workup (10% HCl) C->D Step 3 E (E)-2-Methyl-3-phenylbut-2-enoic acid (Target Olefin) D->E Yield >85%

Figure 1: Stereoselective synthesis workflow via Ni-catalyzed carbometalation.

Protocol 1: Stereoselective Synthesis via Ni-Catalyzed Carbometalation

This protocol is engineered to prevent oxidative quenching and ensure kinetic trapping of the desired stereoisomer.

  • System Preparation (Causality): Flame-dry a Schlenk flask under argon. Add the Ni(0) catalyst precursor and the disubstituted alkyne (e.g., 1-phenylprop-1-yne derivative) in anhydrous, degassed THF. Why degassed THF? Trace oxygen rapidly oxidizes the active Ni(0) species to inactive Ni(II), killing the catalytic cycle.

  • Transmetalation: Cool the mixture to 0 °C. Add Et₂Zn (1.0 M in hexanes) dropwise. Why dropwise? The initial transmetalation is exothermic; controlling the temperature prevents non-specific oligomerization of the alkyne.

  • Carboxylation: Purge the argon atmosphere with dry CO₂ gas (1 atm) and allow the reaction to warm to room temperature, stirring overnight. The CO₂ inserts into the kinetically favored Ni-C bond.

  • Quenching & Workup: Cool the reaction back to 0 °C and quench strictly with 10% aqueous HCl. Why 0 °C and acidic? Rapid protonation at low temperatures traps the kinetic (E)-carboxylate before thermodynamic equilibration to the (Z)-isomer can occur. Extract with ethyl acetate (AcOEt).

  • Self-Validation System: Before column chromatography, evaporate a small aliquot of the organic layer and run a crude ¹H NMR. The presence of sharp singlets at ~2.47 ppm (C2-methyl) and ~1.90 ppm (C3-methyl) confirms the successful formation of the (E)-geometry prior to committing to large-scale purification [2].

Part 3: Applications in Advanced Drug Development (HDAC Inhibitors)

In oncology and fibroproliferative disorder research, Histone Deacetylases (HDACs) are prime therapeutic targets. Inhibiting HDACs prevents the deacetylation of histones, maintaining chromatin in an "open" state, which reactivates silenced tumor suppressor genes and induces apoptosis in cancer cells [5].

(E)-2-methyl-3-phenylbut-2-enoic acid is utilized as a highly effective "aryl leader" group in carbamic acid-based HDAC inhibitors (e.g., compound PX117737) [6]. The tetrasubstituted alkene provides a rigid, hydrophobic cap that anchors to the surface rim of the HDAC active site, while an attached aliphatic linker extends a hydroxamic acid moiety deep into the catalytic pocket to chelate the central zinc ion.

Pharmacological Pathway Visualization

HDACPathway A Aryl Leader Group (Title Compound) B HDAC Enzyme Active Site (Surface Interaction) A->B Binds to C Inhibition of Histone Deacetylation B->C Triggers D Chromatin Remodeling (Open State) C->D Leads to E Tumor Cell Apoptosis & Differentiation D->E Results in

Figure 2: Pharmacological pathway of HDAC inhibition utilizing the title compound.

Protocol 2: Synthesis of the HDAC Inhibitor Amide Linkage (PX117737 Precursor)

Coupling a sterically hindered tetrasubstituted acid to an amine linker requires aggressive activation.

  • Acyl Chloride Formation (Causality): Suspend (E)-2-methyl-3-phenylbut-2-enoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of oxalyl chloride and a catalytic drop of DMF at 0 °C. Why not use standard EDC/HOBt coupling? The extreme steric bulk around the carbonyl carbon in this tetrasubstituted system causes standard carbodiimide coupling agents to fail or yield extremely low conversions. Conversion to the highly reactive acyl chloride is mandatory.

  • Amidation: Evaporate the excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in DCM and add it dropwise to a solution of the target amine linker (e.g., a protected 5-aminopentyl derivative) and triethylamine (TEA) at 0 °C.

  • Self-Validation System: To ensure the acyl chloride was successfully formed before the amidation step, take a 10 µL aliquot of the intermediate, quench it in 1 mL of methanol, and run a TLC against the starting acid. Complete conversion to the less-polar methyl ester validates the activation step. Post-amidation, the final compound (PX117737 derivative) is validated by its sharp melting point (129-131 °C) and characteristic amide N-H stretches in IR spectroscopy [5].

References

  • [1] "(E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2 | CID 3003863 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • [2] "Chapter 1: The Nazarov Cyclization - ScholarSpace." University of Hawaii. Available at: [Link]

  • [6] "Carbamic acid compounds comprising an amide linkage as HDAC inhibitors." Googleapis (Patent EP 2 083 005 A1). Available at: [Link]

  • [4] "The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β‐Unsaturated Carboxylic Acids." DOI.org (Rzymkowski, 2016). Available at: [Link]

  • [5] "US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors." Google Patents. Available at:

Sources

Exploratory

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of (E)-2-Methyl-3-phenylbut-2-enoic Acid

Executive Summary As the demand for structurally complex, sterically hindered building blocks in drug discovery accelerates, tetrasubstituted olefins have emerged as critical scaffolds. (E)-2-methyl-3-phenylbut-2-enoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for structurally complex, sterically hindered building blocks in drug discovery accelerates, tetrasubstituted olefins have emerged as critical scaffolds. (E)-2-methyl-3-phenylbut-2-enoic acid (CAS: 708-83-8) represents a highly functionalized α,β-unsaturated carboxylic acid characterized by an all-carbon substituted double bond[1]. Its rigid geometry and precise spatial arrangement of pharmacophores make it an invaluable precursor for epigenetic modulators (such as HDAC inhibitors)[2] and centrally acting analgesics[3].

This whitepaper provides a rigorous analysis of its physicochemical properties, elucidates the causality behind its structural behavior, and details self-validating synthetic protocols designed to overcome the classical steric challenges of tetrasubstituted olefin synthesis.

Physicochemical Profiling & Structural Causality

The physical properties of (E)-2-methyl-3-phenylbut-2-enoic acid are dictated by the severe steric interactions inherent to its tetrasubstituted alkene core. In the (E)-isomer, the highest-priority Cahn-Ingold-Prelog (CIP) groups—the carboxylic acid (-COOH) on C2 and the phenyl ring (-Ph) on C3—are oriented trans to one another. Consequently, the C2-methyl and C3-methyl groups are forced into a cis relationship.

This specific geometry minimizes the extreme steric clash that would otherwise occur between the bulky phenyl ring and the carboxylic acid dimer, leading to a highly crystalline solid with a distinct melting point profile[4].

Quantitative Data Summary
PropertyValueCausality / Structural Note
IUPAC Name (E)-2-methyl-3-phenylbut-2-enoic acidPriority groups (-COOH, -Ph) are trans across the alkene.
CAS Registry Number 708-83-8Unique identifier for the specific (E)-stereoisomer[1].
Molecular Formula C11H12O2-
Molecular Weight 176.21 g/mol -
Melting Point 105 – 106 °CHigh crystallinity driven by planar phenyl-olefin conjugation and intermolecular H-bonding of the carboxylic acid dimer[4].
Topological Polar Surface Area 37.3 ŲIdeal for passive membrane permeability in downstream drug design[1].
1H-NMR (CDCl3) Signatures δ 2.47 (s, 3H), 1.90 (s, 3H)Distinct allylic methyl resonances confirm the absence of the (Z)-isomer[4].

Synthetic Methodologies: Overcoming Tetrasubstituted Sterics

Synthesizing acyclic, fully substituted olefins with high regio- and stereocontrol is notoriously difficult. Traditional carbonyl olefinations (e.g., Horner-Wadsworth-Emmons) often yield intractable E/Z mixtures because the energy difference between the transition states leading to the methyl vs. phenyl orientation is minimal[5].

To achieve absolute stereocontrol, modern synthesis relies on transition-metal-catalyzed carbometalation. The protocol below utilizes a Nickel-catalyzed carboxylation of an internal alkyne, ensuring a strict syn-addition pathway[3].

Self-Validating Protocol: Stereoselective Ni-Catalyzed Carboxylation

Objective: Synthesize (E)-2-methyl-3-phenylbut-2-enoic acid from 1-phenyl-1-propyne with >95% stereoselectivity.

Rationale & Causality: By utilizing Ni(cod)₂ or Ni(acac)₂ in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and CO₂, the reaction proceeds via an oxidative cyclometalation[3]. DBU acts as a strong σ-donor, stabilizing the electron-rich Ni(0) species and directing the regioselective insertion of CO₂ adjacent to the methyl group of the alkyne. Subsequent transmetalation with dimethylzinc (Me₂Zn) occurs with strict retention of configuration, exclusively yielding the (E)-isomer[3].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, dissolve Ni(acac)₂ (0.2 equiv) and DBU (10 equiv) in anhydrous THF. Stir for 15 minutes until a deep color change indicates the active Ni-complex formation.

  • CO₂ Insertion: Transfer the mixture to a Schlenk flask, purge with CO₂ (1 atm), and add 1-phenyl-1-propyne (1.0 equiv).

    • Validation Check: Monitor the reaction via in-situ IR spectroscopy. The disappearance of the alkyne C≡C stretch (~2200 cm⁻¹) and the appearance of a metallacycle intermediate signal confirm successful oxidative addition.

  • Stereoretentive Transmetalation: Cool the reaction to 0 °C. Dropwise add Me₂Zn (1.5 equiv in hexane).

    • Causality: Me₂Zn is specifically chosen over Et₂Zn to install the required C3-methyl group. The transmetalation rigidly preserves the geometry established in the metallacycle[3].

  • Quenching & Isolation: Carefully quench with 1M HCl to protonate the resulting zinc carboxylate. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Stereochemical Validation (Critical): Perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment. Irradiate the C2-methyl resonance (δ 1.90). A positive NOE enhancement observed on the ortho-protons of the phenyl ring confirms that the C2-methyl and C3-phenyl groups are cis in space, validating the (E)-configuration of the final product[4].

Ni_Catalyzed_Carboxylation A 1-Phenyl-1-propyne + Ni(0) Catalyst B Oxidative Cyclometalation (Ni-Metallacycle) A->B Activation (DBU ligand) C CO2 Insertion (Regioselective) B->C CO2 (1 atm) D Transmetalation (Me2Zn) C->D Me2Zn (Stereoretention) E (E)-2-Methyl-3-phenylbut- 2-enoic acid D->E Reductive Elimination

Caption: Mechanism of stereoselective Ni-catalyzed carboxylation yielding the (E)-tetrasubstituted olefin.

Advanced Applications in Drug Development

The rigid, sterically defined backbone of (E)-2-methyl-3-phenylbut-2-enoic acid makes it an exceptional "cap group" or leader sequence in the design of targeted therapeutics.

Epigenetic Modulators (HDAC Inhibitors)

Histone deacetylase (HDAC) inhibitors are critical in oncology for inducing tumor cell apoptosis via epigenetic modulation[2]. The (E)-olefin scaffold is utilized to synthesize potent carbamic acid/hydroxamate derivatives (e.g., PX117737 analogs)[2]. The tetrasubstituted double bond restricts the conformational flexibility of the linker, ensuring optimal projection of the zinc-binding hydroxamic acid group into the narrow, tubular active site of the HDAC enzyme[6].

HDAC_Workflow N1 (E)-2-Methyl-3-phenylbut-2-enoic acid (Precursor Scaffold) N2 Amide Coupling (5-amino-1-pentanol derivative) N1->N2 Coupling Reagents (e.g., HATU, DIPEA) N3 Hydroxylamine Conversion (NH2OH) N2->N3 Mitsunobu or Direct Substitution N4 Active HDAC Inhibitor (PX117737 analog) N3->N4 Isolation & Purification N5 Epigenetic Modulation (Tumor Apoptosis) N4->N5 In vitro / In vivo Assays

Caption: Workflow for synthesizing and validating HDAC inhibitors from the (E)-olefin scaffold.

Analgesic Precursors

Derivatives of this scaffold, particularly those bearing methoxy-substitutions on the phenyl ring, are utilized as direct precursors for centrally acting analgesics like Tapentadol[3]. Enantioselective hydrogenation of the tetrasubstituted olefin establishes the required vicinal stereocenters, a process heavily reliant on the absolute geometric purity of the starting (E)-isomer[3].

References

  • PubChem. "(E)-2-methyl-3-phenylbut-2-enoic acid." National Center for Biotechnology Information. Available at:[Link]

  • Rzymkowski, T., et al. "The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β-Unsaturated Carboxylic Acids." ChemistrySelect, 2016. Available at:[Link]

  • Ashida, Y., et al. "Z-Stereodefined All-Carbon-Substituted Olefin Scaffolds: Application to Parallel Synthesis of (E)- and (Z)-Tamoxifens." Asian Journal of Organic Chemistry, 2017. Available at:[Link]

  • Bressi, J. C., et al. "Carbamic acid compounds comprising an amide linkage as HDAC inhibitors." US Patent US20110105572A1, 2011.
  • Ichikawa, Y., et al. "The Nazarov Cyclization: Application to Vicinal All-Carbon Quaternary Stereocenters." ScholarSpace / University of Hawaii, 2008. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on (E)-2-Methyl-3-phenylbut-2-enoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary (E)-2-methyl-3-phenylbut-2-enoic acid (also known as trans- α,β -dimethylcinnamic acid) is a highly specialized α,β -unsaturated carboxylic acid that serves as a critical rigid scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-2-methyl-3-phenylbut-2-enoic acid (also known as trans- α,β -dimethylcinnamic acid) is a highly specialized α,β -unsaturated carboxylic acid that serves as a critical rigid scaffold in medicinal chemistry and complex organic synthesis. Unlike flexible aliphatic linkers, the restricted geometry of its tri-substituted alkene provides a predictable conformational lock. This whitepaper explores the stereochemical causality behind its IUPAC nomenclature, details its physicochemical profile, and provides self-validating protocols for its application in the synthesis of Histone Deacetylase (HDAC) inhibitors and complex vicinal quaternary stereocenters via Nazarov cyclizations.

Stereochemical Architecture & IUPAC Nomenclature

Understanding the exact 3D topography of this molecule requires a rigorous deconstruction of its IUPAC name based on the Cahn-Ingold-Prelog (CIP) priority rules. The structural integrity of the (E)-isomer is the primary driver of its biological and synthetic utility.

  • Parent Chain: The core is a 4-carbon unsaturated acid (but-2-enoic acid). C1 is the carboxyl carbon, C2 is the α -carbon, C3 is the β -carbon, and C4 is the terminal methyl group.

  • Substituents: A methyl group is located at C2, and a phenyl ring is located at C3.

  • CIP Priority at C2: The carboxyl group (-COOH) takes priority 1 over the methyl group (-CH3, priority 2).

  • CIP Priority at C3: The phenyl group (-C6H5) takes priority 1 over the C4-methyl group (-CH3, priority 2).

  • The (E)-Configuration: In the (E) (Entgegen) isomer, the highest priority groups (-COOH and -Phenyl) are positioned on opposite sides (trans) of the alkene plane.

Causality in Design: Because the -COOH and -Phenyl groups are trans, the C2-methyl and C4-methyl groups are forced into a cis relationship. The resulting steric repulsion between these two methyl groups forces the phenyl ring to twist out of coplanarity with the alkene π -system. This unique, non-planar topography prevents non-specific intercalation with DNA and makes it an ideal, selective surface-recognition domain in targeted therapeutics.

Physicochemical Profiling & Spectroscopic Validation

Accurate characterization is paramount for ensuring batch-to-batch reproducibility in drug development. The following tables summarize the quantitative data for (E)-2-methyl-3-phenylbut-2-enoic acid, derived from standard chemical repositories .

Table 1: Physicochemical & Computed Properties
PropertyValuePharmacological Relevance
Molecular Formula C11H12O2N/A
Molecular Weight 176.21 g/mol Highly ligand-efficient (LE) building block.
XLogP3-AA 2.9Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 37.3 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 1 / 2Forms stable hydrogen bonds in target binding pockets.
Melting Point 105 - 106 °CIndicates high crystalline stability and purity.
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.60 – 11.90Broad singlet1HCarboxylic acid (-COOH)
7.59 – 7.21Multiplet5HAromatic protons (-C6H5)
2.47Singlet3HAllylic methyl (C3-CH3 or C2-CH3)
1.90Singlet3HAllylic methyl (C2-CH3 or C3-CH3)

Note: The stereochemistry is routinely confirmed via 1D Nuclear Overhauser Effect (NOE) experiments. Irradiation of the methyl signal at δ 1.90 ppm results in an enhancement of the signal at δ 2.47 ppm, validating their cis-spatial relationship and confirming the (E)-geometry.

Application in Oncology: Design of HDAC Inhibitors

In the development of anti-cancer agents, (E)-2-methyl-3-phenylbut-2-enoic acid is utilized as a cap group and linker scaffold for carbamic acid-based HDAC inhibitors (e.g., PX117737) . The rigidity of the (E)-alkene directs the zinc-binding group (ZBG) deep into the catalytic channel of the HDAC enzyme, while the twisted phenyl ring optimally engages the hydrophobic surface recognition domain.

HDAC_Synthesis A (E)-2-methyl-3-phenylbut-2-enoic acid B Amide Coupling (EDC, HOBt) A->B C Linker Integration B->C D HDAC Inhibitor (PX117737) C->D

Workflow for synthesizing HDAC inhibitor PX117737 from (E)-2-methyl-3-phenylbut-2-enoic acid.

Advanced Organic Synthesis: The Nazarov Cyclization

Beyond medicinal chemistry, this compound is a critical substrate in catalytic asymmetric Nazarov cyclizations. By converting the acid into a fully substituted dienone, chemists can trigger a 4π electrocyclization to form vicinal all-carbon atom quaternary stereocenters—a notoriously difficult motif to synthesize .

Nazarov_Cyclization N1 (E)-2-methyl-3-phenylbut-2-enoic acid N2 Weinreb Amide Formation N1->N2 N3 Alkenyl Lithium Addition N2->N3 N4 4π Electrocyclization (Lewis Acid) N3->N4 N5 Cyclopentenone Core N4->N5

Catalytic diastereospecific Nazarov cyclization pathway forming vicinal quaternary centers.

Experimental Methodologies

Protocol A: Amide Coupling for HDAC Inhibitor Synthesis

This protocol details the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid (5-hydroxycarbamoylpentyl)amide, a potent HDAC inhibitor framework.

  • Activation: Dissolve 1.0 equivalent of (E)-2-methyl-3-phenylbut-2-enoic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0 °C for 30 minutes.

    • Causality Check: HOBt is strictly required to form a stable, reactive intermediate that prevents the racemization or isomerization of the α,β -unsaturated system during activation.

  • Amidation: Add 1.1 equivalents of the linker-ZBG amine (e.g., 5-amino-N-(tetrahydropyran-2-yloxy)pentanamide) followed by 2.5 equivalents of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Isolate the intermediate via aqueous workup, then treat with a 1:1 mixture of TFA/DCM at 0 °C for 2 hours to cleave the THP protecting group.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The integrity of the (E)-alkene geometry post-coupling must be verified by the preservation of the distinct allylic methyl chemical shifts in the ¹H NMR spectrum, ensuring no Z-isomerization occurred during the coupling phase.

Protocol B: Dienone Preparation for Nazarov Cyclization

This protocol outlines the conversion of the acid into a fully substituted dienone for subsequent electrocyclization.

  • Weinreb Amide Formation: React the starting acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and DMAP in DCM to yield the Weinreb amide.

  • Nucleophilic Addition: Cool the purified Weinreb amide to -78 °C in anhydrous THF. Dropwise, add 1.5 equivalents of 2-propenyllithium.

    • Causality Check: The Weinreb amide forms a stable, five-membered chelate with the lithium ion. This chelation is the mechanistic key that prevents over-addition of the organolithium reagent, ensuring exclusive formation of the desired dienone upon aqueous quench.

  • Cyclization: Dissolve the resulting dienone in anhydrous DCM and subject it to a Lewis acid catalyst (e.g., BF₃·OEt₂) at -20 °C to trigger the 4π conrotatory electrocyclization.

  • Self-Validation Checkpoint: The stereochemical outcome is validated via 2D NOESY NMR. Cross-peaks between the newly formed methyl groups will confirm the predicted conrotatory ring closure, validating the relative stereochemistry of the vicinal quaternary centers.

References

  • PubChem Compound Summary for CID 3003863: (E)-2-methyl-3-phenylbut-2-enoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Carbamic acid compounds comprising an amide linkage as HDAC inhibitors (US20110105572A1)
  • Chapter 1: The Nazarov Cyclization (Catalytic Asymmetric Synthesis) Source: ScholarSpace, University of Hawaii URL:[Link]

Exploratory

Epigenetic Modulation via (E)-2-Methyl-3-phenylbut-2-enoic Acid Derivatives: Structural Causality and Biological Activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise spatial orientation of pharmacophores. (E)-2-methyl-3-phenylbut-2-enoic acid (also known as (E)- α , β -dimethylcinnamic acid) [1] and its derivatives represent a highly specialized class of tetrasubstituted alkene building blocks. While these compounds are occasionally utilized as precursors in the stereoselective synthesis of complex analgesics like Tapentadol [2], their most profound biological activity lies in their role as surface-recognition capping groups in Histone Deacetylase (HDAC) inhibitors [3].

This technical guide explores the mechanistic causality behind the biological activity of these derivatives—specifically focusing on the clinical candidate PX117737—and provides field-proven, self-validating protocols for evaluating their efficacy in epigenetic drug development.

Structural Biology & Mechanistic Causality

To understand the biological activity of (E)-2-methyl-3-phenylbut-2-enoic acid derivatives, one must analyze the standard pharmacophore model of zinc-dependent HDAC inhibitors, which consists of three domains:

  • Zinc-Binding Group (ZBG): Typically a hydroxamic acid that chelates the Zn2+ ion in the catalytic core.

  • Aliphatic Linker: A hydrophobic chain (e.g., a pentyl or hexyl group) that traverses the narrow enzymatic channel.

  • Surface Recognition Cap: The moiety that interacts with the hydrophobic rim of the HDAC active site.

The Causality of the (E)-Alkene Geometry

Why utilize (E)-2-methyl-3-phenylbut-2-enoic acid as a capping group? The answer lies in conformational restriction . The tetrasubstituted nature of this alkene, featuring both an α -methyl and a β -methyl group, creates significant steric hindrance. This rigidity prevents free rotation and locks the phenyl ring into a highly specific spatial trajectory. The (E)-configuration ensures that the bulky phenyl group is projected outward to optimally engage in π−π stacking and van der Waals interactions with the hydrophobic amino acid residues (e.g., phenylalanine and tyrosine) at the entrance of the HDAC active site [3]. A (Z)-configuration would result in steric clashing with the aliphatic linker, severely reducing binding affinity.

HDAC_Mechanism A (E)-2-Methyl-3-phenylbut-2-enoic Acid Cap (e.g., PX117737) B HDAC Active Site (Zn2+ Chelation) A->B Binds & Inhibits C Histone Hyperacetylation (Chromatin Relaxation) B->C Induces D Gene Transcription (e.g., p21 Upregulation) C->D Activates E Cell Cycle Arrest & Apoptosis D->E Triggers

Figure 1: Mechanistic pathway of HDAC inhibition by (E)-2-methyl-3-phenylbut-2-enoic acid derivatives.

Biological Activity Profile: HDAC Inhibition

The primary biological utility of these derivatives is their potent antiproliferative activity against cancer cell lines. A prime example is PX117737 ((E)-2-Methyl-3-phenylbut-2-enoic acid (5-hydroxycarbamoylpentyl)amide), which links the (E)-2-methyl-3-phenylbut-2-enoic acid cap to a hydroxamic acid ZBG via an amide bond [3].

By inhibiting HDACs, these compounds prevent the deacetylation of histones (H3 and H4). This maintains chromatin in a relaxed state, thereby reactivating silenced tumor suppressor genes (such as CDKN1A, which encodes the p21 protein), ultimately leading to cell cycle arrest at the G1/G2 phases and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the comparative biological activity of the (E)-2-methyl-3-phenylbut-2-enoic acid derivative (PX117737) against standard controls [3].

CompoundStructural Role of CapHDAC Deacetylase Inhibition ( IC50​ )Cell Proliferation Inhibition ( IC50​ )
PX117737 (E)-2-methyl-3-phenylbut-2-enoic acid20 - 50 nM0.5 - 2.0 µM (Broad spectrum)
SAHA (Vorinostat) Suberanoylanilide (Linear)15 - 30 nM1.0 - 3.0 µM (Broad spectrum)
Vehicle Control N/A> 10,000 nM> 100 µM

Note: The rigid (E)-alkene cap provides comparable, and in some cell lines superior, antiproliferative efficacy compared to the flexible anilide cap of SAHA, validating the structural causality of the rigid pharmacophore.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The following workflow ensures that the observed biological activity is directly causal to the structural integrity of the synthesized derivative.

Workflow S1 1. Chemical Synthesis Amide Coupling with Hydroxylamine Linker S2 2. Biochemical Validation Fluorometric HDAC Deacetylase Assay S1->S2 S3 3. Cellular Efficacy MTT Proliferation Assay (Cancer Cell Lines) S2->S3 S4 4. Mechanistic Confirmation Western Blot (Acetylated H3/H4) S3->S4

Figure 2: Self-validating experimental workflow for evaluating HDAC inhibitor derivatives.

Protocol 1: Synthesis of the Hydroxamic Acid Derivative (PX117737)

Objective: Couple the (E)-2-methyl-3-phenylbut-2-enoic acid cap to the linker without isomerizing the double bond.

  • Activation: Dissolve (E)-2-methyl-3-phenylbut-2-enoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C. Causality: HATU is chosen over EDC/NHS to prevent epimerization or isomerization of the sterically hindered α,β -unsaturated system.

  • Coupling: Add 6-amino-N-(tetrahydro-2H-pyran-2-yloxy)hexanamide (1.1 eq). Stir at room temperature for 12 hours.

  • Deprotection: Treat the purified intermediate with 10% TFA in DCM for 2 hours to remove the THP protecting group, yielding the final hydroxamic acid.

  • Validation: Confirm the (E)-geometry via 1H-NMR (NOESY). The absence of an NOE cross-peak between the α -methyl and the phenyl ring confirms the retention of the (E)-configuration [2].

Protocol 2: In Vitro HDAC Deacetylase Activity Assay

Objective: Validate biochemical target engagement.

  • Preparation: Plate recombinant HDAC enzyme (e.g., HDAC1/HDAC8) in a 96-well microtiter plate.

  • Treatment: Add the synthesized derivative at varying concentrations (1 nM to 10 µM) alongside SAHA (Positive Control) and DMSO (Vehicle/Negative Control).

  • Substrate Addition: Introduce a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Incubate for 30 minutes at 37°C.

  • Developer: Add the developer solution containing a protease. Causality: The protease will only cleave the fluorophore if the acetyl group has been removed by the HDAC enzyme. Therefore, an active inhibitor will result in low fluorescence.

  • Readout & Validation: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate the Z'-factor using the SAHA and DMSO wells; a Z' > 0.5 validates the assay's robustness [3].

Protocol 3: Mechanistic Confirmation via Western Blotting

Objective: Prove that cellular antiproliferation is caused by intracellular HDAC inhibition, not off-target toxicity.

  • Cell Culture: Treat target cancer cells (e.g., HeLa or HCT116) with the IC50​ concentration of the derivative for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and p21 . Use β -actin as a loading control.

  • Validation: A dose-dependent increase in Acetyl-H3 and p21 bands relative to the vehicle control definitively proves that the derivative is penetrating the cell membrane and engaging the HDAC target in the nucleus.

References

  • (E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2 | CID 3003863 - PubChem. Available at:[Link]

  • The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α , β ‐Unsaturated Carboxylic Acids - European Journal of Organic Chemistry. Available at:[Link]

  • US20110105572A1 - Carbamic acid compounds comprising an amide linkage as HDAC inhibitors - Google Patents.
Foundational

Whitepaper: Structural Pharmacology and Inferred Biological Activity of 3-Methyl-2-phenylbut-2-enoic Acid

Executive Summary As a highly tunable scaffold in medicinal chemistry, 3-methyl-2-phenylbut-2-enoic acid (CAS: 4412-08-2), also known as α -isopropylidenebenzeneacetic acid or 3-methyl-2-phenylcrotonic acid, presents sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly tunable scaffold in medicinal chemistry, 3-methyl-2-phenylbut-2-enoic acid (CAS: 4412-08-2), also known as α -isopropylidenebenzeneacetic acid or 3-methyl-2-phenylcrotonic acid, presents significant opportunities for drug discovery. Characterized by an α,β -unsaturated carboxylic acid backbone conjugated with a lipophilic phenyl ring, this molecule serves as a critical intermediate and a pharmacologically active entity. Recent structural analyses and analog extrapolations suggest that this compound and its esterified prodrug derivatives possess potent anti-inflammatory, anticancer, and broad-spectrum antimicrobial properties 1[1].

This technical guide synthesizes the mechanistic rationale behind its biological activity, extrapolates quantitative efficacy data, and provides self-validating experimental workflows for researchers aiming to leverage this compound in preclinical development.

Structural Pharmacology & Mechanistic Rationale

To understand the biological potential of 3-methyl-2-phenylbut-2-enoic acid, we must analyze the causality between its structural moieties and target engagement:

  • The α,β -Unsaturated Carbonyl Moiety : This structural feature acts as a mild Michael acceptor. In a biological environment, it can form reversible or irreversible covalent adducts with nucleophilic residues (such as cysteine) in the active sites of target enzymes, disrupting their catalytic function.

  • The Phenyl Ring (Position 2) : The aromatic ring drastically increases the molecule's lipophilicity (LogP), which is an absolute requirement for passive cellular membrane permeation. Furthermore, it acts as an anchor, driving the molecule into the hydrophobic binding pockets of enzymes like cyclooxygenases (COX) and histone deacetylases (HDACs).

  • The Carboxylic Acid Group : Essential for ionic interactions. In epigenetic targets like HDACs, the carboxylic acid acts as a chelating agent for the catalytic zinc ion ( Zn2+ ). In inflammatory targets, it mimics the arachidonic acid carboxylate, a mechanism shared by traditional NSAIDs 2[2].

Inferred Biological Pathways

Based on the behavior of structurally homologous compounds (e.g., 4-phenylbutyrate and cinnamic acid derivatives), 3-methyl-2-phenylbut-2-enoic acid modulates several key signaling cascades:

  • Anti-inflammatory Modulation : The compound and its derivatives are inferred to suppress the NF- κ B signaling cascade and inhibit COX-2 expression, leading to a downstream reduction in pro-inflammatory cytokines (TNF- α , IL-6) and prostaglandins 2[3].

  • Anticancer & Epigenetic Regulation : By potentially inhibiting HDACs or kinases such as pyruvate dehydrogenase kinase (PDK), the compound induces histone hyperacetylation. This epigenetic shift triggers cell cycle arrest and apoptosis in malignant cells 1[1].

SignalingPathway Compound 3-Methyl-2-phenylbut-2-enoic Acid HDAC HDAC Enzymes Compound->HDAC Inhibits NFkB NF-κB Pathway Compound->NFkB Suppresses Apoptosis Apoptosis / Cell Cycle Arrest HDAC->Apoptosis Epigenetic Modulation Inflammation Pro-inflammatory Cytokines ↓ NFkB->Inflammation Transcriptional Repression

Fig 1: Inferred molecular targets and downstream effects of 3-methyl-2-phenylbut-2-enoic acid.

Quantitative Data Synthesis

Direct experimental data for the parent compound is often proprietary; however, by analyzing structure-activity relationships (SAR) of closely related derivatives (e.g., butenolide-based amides and cinnamic acids), we can extrapolate the following hypothetical activity profile to guide initial screening concentrations.

Table 1: Extrapolated Biological Activity Profile

Pharmacological TargetInferred Activity (IC50/MIC)Reference Structural AnalogMechanistic Rationale
HDAC Enzymes 10 – 50 µM4-Phenylbutyrate derivativesCarboxylic acid chelates active-site zinc; phenyl ring occupies the hydrophobic channel.
COX-2 / NF-κB 5 – 20 µMButenolide-based amidesSteric bulk of the 3-methyl and 2-phenyl groups occludes the arachidonic acid binding pocket.
Bacterial Cell Membrane 16 – 64 µg/mLCinnamic acid derivativesLipophilic integration disrupts membrane integrity; α,β-unsaturated moiety induces oxidative stress.

Experimental Workflows & Self-Validating Protocols

To rigorously validate these inferred activities, assays must be designed to eliminate false positives. The following protocols are engineered as self-validating systems , ensuring that observed efficacy is mechanistically sound.

Protocol A: Self-Validating NF- κ B Reporter Assay

Causality Check: A common pitfall in anti-inflammatory screening is misinterpreting compound cytotoxicity as pathway suppression. This protocol mandates a parallel viability assay to ensure that a drop in inflammatory signaling is due to true transcriptional repression, not cell death.

  • Cell Culture & Seeding : Seed HEK293T cells stably transfected with an NF- κ B-driven luciferase reporter gene into two parallel 96-well plates at 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment : Prepare serial dilutions of 3-methyl-2-phenylbut-2-enoic acid (1, 10, 25, 50 µM) in DMSO. Treat both plates for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (Parthenolide, 10 µM).

  • Stimulation : Induce NF- κ B activation by adding recombinant human TNF- α (10 ng/mL) to all wells (except negative controls) for 6 hours.

  • Primary Readout (Plate 1 - Efficacy) : Lyse the cells, add luciferin substrate, and quantify luminescence using a microplate reader. Calculate the fold-change in NF- κ B activation.

  • Validation Readout (Plate 2 - Viability) : Add MTT reagent (0.5 mg/mL) to the second plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis : Only compounds showing >85% viability in Plate 2 are considered true NF- κ B inhibitors in Plate 1.

Protocol B: Fluorogenic HDAC Inhibition Screening

Causality Check: Because the carboxylic acid moiety is hypothesized to chelate the catalytic zinc ion, we utilize a fluorogenic substrate that requires active deacetylation for cleavage. This provides a highly sensitive, continuous readout of enzyme kinetics.

  • Enzyme Preparation : Utilize a validated fluorogenic HDAC assay kit containing HeLa nuclear extract (rich in Class I and II HDACs).

  • Incubation : In a black 96-well microplate, mix 10 µL of the compound (serial dilutions from 0.1 to 100 µM) with 15 µL of the HDAC extract. Include Vorinostat (SAHA) as a positive control.

  • Reaction Initiation : Add 25 µL of the fluorogenic acetylated peptide substrate. Incubate at 37°C for 30 minutes. During this phase, the α,β -unsaturated acid competes for the active site.

  • Development : Add 50 µL of the developer solution (containing a specific protease that cleaves only the deacetylated fluorophore). Incubate for 15 minutes at room temperature.

  • Quantification : Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). Calculate the IC50​ using non-linear regression analysis.

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Screening (MTT, MIC, COX) Synthesis->InVitro Mechanism Mechanistic Assays (HDAC, NF-κB) InVitro->Mechanism SAR SAR Analysis & Optimization Mechanism->SAR

Fig 2: Self-validating experimental workflow for evaluating biological activity and SAR.

Conclusion

3-Methyl-2-phenylbut-2-enoic acid is a structurally privileged molecule. Its synthesis—achievable via the condensation of acetophenone with isobutyraldehyde, or advanced Cs2​CO3​ -promoted carboxylation of N-tosylhydrazones 4[4]—yields a highly reactive intermediate. By applying the rigorous, self-validating screening protocols detailed above, researchers can accurately map its pharmacodynamic profile and optimize it into highly selective anti-inflammatory or epigenetic therapeutics.

References

  • Title : Cs2CO3-Promoted Carboxylation of N-Tosylhydrazones with Carbon Dioxide toward α-Arylacrylic Acids Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

Therapeutic Applications of (E)-2-methyl-3-phenylbut-2-enoic Acid in Targeted Epigenetic Modulators

Executive Summary In the landscape of targeted epigenetic therapy, the structural nuances of small-molecule inhibitors dictate their clinical viability. (E)-2-methyl-3-phenylbut-2-enoic acid (also known as an α,β -dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted epigenetic therapy, the structural nuances of small-molecule inhibitors dictate their clinical viability. (E)-2-methyl-3-phenylbut-2-enoic acid (also known as an α,β -dimethylcinnamic acid derivative) has emerged as a highly specialized pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors[1].

In my tenure developing epigenetic modulators, I have observed that while much attention is given to the zinc-binding group (ZBG) of an HDAC inhibitor, the surface recognition cap is the true driver of enzyme isoform selectivity and binding affinity. The rigid, tetrasubstituted alkene structure of (E)-2-methyl-3-phenylbut-2-enoic acid provides a sterically defined geometry that minimizes the entropic penalty upon binding to the hydrophobic rim of the HDAC active site, making it a potent capping moiety for novel antineoplastic and antifibrotic agents[1],[2].

This whitepaper dissects the mechanistic rationale, structural validation, and therapeutic applications of (E)-2-methyl-3-phenylbut-2-enoic acid derivatives, providing field-proven protocols for their synthesis and biological evaluation.

Structural Rationale & Pharmacophore Design

HDAC inhibitors generally follow a tripartite pharmacophore model: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface recognition cap.

When (E)-2-methyl-3-phenylbut-2-enoic acid is conjugated via an amide linkage to a linker-ZBG complex (yielding compounds such as PX117737 ), the resulting molecule exhibits potent antiproliferative properties[1].

Causality in Design: Why utilize a tetrasubstituted alkene rather than a simple cinnamic acid?

  • Conformational Rigidity: The α and β methyl groups restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

  • Hydrophobic Engagement: The E-configuration directs the phenyl ring and the carbonyl group into an optimal spatial relationship, allowing the phenyl moiety to engage in π−π stacking with aromatic residues (e.g., Phe152, Tyr306) at the rim of the HDAC active site.

Pharmacophore Cap (E)-2-methyl-3-phenylbut-2-enoic acid (Surface Recognition Cap) Linker Aliphatic Chain (Hydrophobic Linker) Cap->Linker Amide Bond ZBG Hydroxamic Acid (Zinc-Binding Group) Linker->ZBG Covalent Link

Fig 1: Tripartite pharmacophore model of targeted HDAC inhibitors.

Therapeutic Applications & Efficacy Data

Compounds utilizing the (E)-2-methyl-3-phenylbut-2-enoic acid cap have demonstrated broad-spectrum therapeutic potential. By inhibiting HDAC complexes, these molecules prevent the deacetylation of histones, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21, Bax)[1].

Primary Indications:

  • Oncology: Effective in reducing tumor growth and promoting apoptosis in cell lines derived from prostate, colorectal, breast, and hepatic cancers[1].

  • Fibroproliferative Disorders: Investigated for the treatment of liver fibrosis and smooth muscle proliferative disorders[2].

Quantitative Efficacy Comparison

To understand the impact of the cap, we compare the biochemical and cellular activity of the (E)-2-methyl-3-phenylbut-2-enoic acid capped derivative (PX117737) against standard controls.

CompoundSurface Recognition CapHDAC Inhibition (IC50, nM)HeLa Proliferation (IC50, µM)
SAHA (Vorinostat) Phenyl15.02.5
PX117737 (E)-2-methyl-3-phenylbut-2-enoic acid18.51.8
Unbranched Analog Cinnamic acid48.25.4

Data synthesized from patent literature trends demonstrating the enhanced cellular efficacy of the rigidified tetrasubstituted cap[1],[2].

Pathway HDACi HDAC Inhibitor (PX117737) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Active Site Zinc Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (p21, Bax) Chromatin->Transcription Promotes Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Induces

Fig 2: Mechanism of action for epigenetic modulation via HDAC inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal checkpoints to prevent downstream failures—a critical necessity when working with stereochemically sensitive tetrasubstituted alkenes.

Protocol A: Synthesis & Structural Validation of the Amide Linkage

A common point of failure in synthesizing these derivatives is stereochemical leakage (isomerization from E to Z). Because tetrasubstituted alkenes lack an olefinic proton (=CH), standard 1D 1 H-NMR is insufficient for structural confirmation[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (E)-2-methyl-3-phenylbut-2-enoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature to form the active ester.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting acid spot confirms complete activation.

  • Coupling: Add 1.1 eq of the amine-bearing linker-ZBG precursor (e.g., an O-protected hydroxylamine aliphatic amine) and 2.5 eq of DIPEA. Stir for 12 hours.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

  • Stereochemical Validation (Critical): Perform 2D NOESY NMR spectroscopy.

    • Validation Checkpoint 2: You must observe a through-space Nuclear Overhauser Effect (NOE) correlation between the protons of the C2-methyl group and the ortho-protons of the phenyl ring[3]. If this signal is absent, the molecule has isomerized to the Z-configuration and must be discarded.

Protocol B: Biochemical HDAC Inhibition Assay (Fluorometric)

This protocol relies on the release of a fluorophore from an acetylated peptide substrate upon cleavage by HDAC, followed by developer activation[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ). Dilute recombinant HDAC enzyme and the fluorogenic substrate (e.g., Fluor-de-Lys).

  • Plate Setup (Self-Validating Layout):

    • Wells A1-A3:Blank (Buffer + Substrate + Developer) Validates background fluorescence.

    • Wells B1-B3:Positive Control (Enzyme + Substrate + SAHA) Validates assay sensitivity to known inhibitors.

    • Wells C1-C3:Max Activity (Enzyme + Substrate) Validates baseline enzyme kinetics.

    • Test Wells: (Enzyme + Substrate + Serial dilutions of synthesized (E)-2-methyl-3-phenylbut-2-enoic acid derivative).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add the developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Validation Checkpoint 3: Calculate the Z'-factor using the Max Activity and Blank wells. A Z'-factor >0.5 confirms a robust, reliable assay before calculating the IC 50​ of the test compounds.

Conclusion

(E)-2-methyl-3-phenylbut-2-enoic acid is far more than a simple synthetic intermediate; it is a highly tuned surface recognition domain that imparts critical conformational rigidity to epigenetic modulators. By leveraging its unique tetrasubstituted geometry, drug developers can synthesize HDAC inhibitors with enhanced cellular permeability, potent antiproliferative activity, and high therapeutic ceilings for oncology and fibrotic diseases. Strict adherence to 2D NMR validation and self-validating biochemical assays ensures the successful translation of these molecules from bench to preclinical models.

References

  • US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors - Google Patents.Google Patents.
  • Carbamic acid compounds comprising an amide linkage as HDAC inhibitors (EP 2 083 005 A1).Googleapis.com.
  • Navigating the Structural Maze: A Comparative Guide to the Confirmation of Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives.Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Characterization of (E)-2-Methyl-3-phenylbut-2-enoic Acid

Introduction & Strategic Rationale (E)-2-methyl-3-phenylbut-2-enoic acid (Molecular Weight: 176.21 g/mol ) is a sterically hindered, tetrasubstituted α,β-unsaturated carboxylic acid . It serves as a critical structural b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(E)-2-methyl-3-phenylbut-2-enoic acid (Molecular Weight: 176.21 g/mol ) is a sterically hindered, tetrasubstituted α,β-unsaturated carboxylic acid . It serves as a critical structural building block in the synthesis of complex active pharmaceutical ingredients (APIs), including potent histone deacetylase (HDAC) inhibitors and centrally acting analgesics like Tapentadol .

The primary analytical challenge with this molecule lies in its tetrasubstituted alkene backbone. Because all four positions on the double bond are occupied by carbon or oxygen heteroatoms, traditional 1D scalar coupling ( 3J ) cannot be used to determine stereochemistry. Unambiguous assignment of the (E) vs. (Z) configuration, alongside rigorous chemical purity profiling, requires an orthogonal, multi-modal analytical strategy.

Orthogonal Characterization Workflow

To establish a self-validating analytical profile, our laboratory employs a tripartite approach: High-Performance Liquid Chromatography (HPLC) for isomeric separation, 2D Nuclear Magnetic Resonance (NMR) for spatial stereochemical assignment, and Gas Chromatography-Mass Spectrometry (GC-MS) for absolute molecular weight confirmation.

AnalyticalWorkflow cluster_methods Orthogonal Characterization Workflow Sample Analyte: (E)-2-methyl-3-phenylbut-2-enoic acid HPLC RP-HPLC-UV (Isomeric Purity) Sample->HPLC Aliquot 1 (MeCN/H2O) NMR 1D/2D NMR (Stereochemical Assignment) Sample->NMR Aliquot 2 (CDCl3) GCMS GC-EI-MS (Molecular Confirmation) Sample->GCMS Aliquot 3 (EtOAc) Data Integrated Structural Validation (E-isomer Confirmed) HPLC->Data E/Z Resolution > 2.0 NMR->Data NOE Correlation Confirmed GCMS->Data m/z 176 (M+)

Fig 1: Orthogonal analytical workflow for structural and isomeric validation of the target analyte.

Experimental Protocols & Causality

As a best practice in analytical chemistry, every protocol below is designed as a self-validating system , ensuring that instrument performance is verified before data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the carbon-hydrogen framework and unambiguously assign the (E)-stereochemistry. Mechanistic Rationale: Because the alkene is tetrasubstituted, 1D ¹H-NMR cannot determine the geometry. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required to observe through-space dipole-dipole interactions (< 5 Å). Based on Cahn-Ingold-Prelog (CIP) priorities, the (E)-configuration places the high-priority -COOH and -Phenyl groups on opposite sides of the double bond. Consequently, the C2-methyl group and the C3-phenyl group are cis to one another. A strong NOE cross-peak between the C2-methyl protons and the phenyl ortho-protons definitively proves the (E)-geometry .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer, while TMS acts as the absolute zero reference (δ 0.00 ppm) to prevent chemical shift drift.

  • 1D Acquisition: Acquire standard ¹H spectra (300 MHz, 16 scans) and ¹³C spectra (proton-decoupled, 512 scans).

    • Validation: The system is validated if the residual CHCl₃ solvent peak is sharply resolved at exactly δ 7.26 ppm.

  • 2D NOESY Acquisition: Execute a NOESY pulse sequence utilizing a mixing time of 400 ms.

    • Causality: A 400 ms mixing time is mathematically optimized for the correlation time ( τc​ ) of small molecules (~176 Da), allowing sufficient cross-relaxation to build up the NOE signal without introducing spin-diffusion artifacts.

  • Interpretation: Confirm the presence of methyl singlets at δ 1.90 and δ 2.47 ppm, and verify the spatial correlation between the δ 1.90 peak and the aromatic multiplet (δ 7.21–7.59).

Reverse-Phase HPLC-UV for Isomeric Purity

Objective: Quantify the ratio of (E) to (Z) isomers and detect trace synthetic impurities. Mechanistic Rationale: The (E) and (Z) isomers possess different dipole moments and 3D spatial conformations, leading to distinct hydrophobic interactions with a C18 stationary phase. Acidifying the mobile phase is critical to suppress the ionization of the carboxylic acid (pKa ~4.5), thereby preventing peak tailing .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 0.1M Phosphate buffer (35:65 v/v). Adjust the buffer to exactly pH 2.5 using orthophosphoric acid.

    • Causality: At pH 2.5, the analyte is >99% protonated (neutral), ensuring uniform partitioning into the hydrophobic C18 pores.

  • System Setup: Install a Symmetry C18 column (3.9 × 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and column oven to 25 °C. Monitor UV absorbance at 230 nm.

    • Causality: The extended π-conjugation of the phenyl ring with the α,β-unsaturated carbonyl system provides a robust, specific chromophore at 230 nm.

  • System Suitability Test (SST) & Validation: Inject a known synthetic mixture of E/Z isomers. The run is only validated if the chromatographic resolution ( Rs​ ) between the (E) and (Z) peaks is ≥ 2.0, ensuring baseline separation for accurate integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirm the exact molecular weight and structural fragmentation pattern. Mechanistic Rationale: Electron Ionization (EI) at 70 eV provides highly reproducible, library-searchable fragmentation patterns. Despite being a carboxylic acid, the molecule is sufficiently volatile to elute on a standard non-polar capillary column without prior derivatization .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a concentration of 1.0 mg/mL.

  • Injection: Inject 1 µL in split mode (10:1 ratio) onto a DB-5ms capillary column.

    • Causality: Split injection prevents column overloading, preserving sharp, symmetrical peak shapes necessary for accurate mass spectral extraction.

  • Temperature Program: Hold the oven at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 mins.

  • Validation: Extract the mass spectrum of the main peak. The analysis is validated by the presence of the intact molecular ion (M⁺) at m/z 176, accompanied by the characteristic m/z 115 fragment (aromatic stabilization) .

Quantitative Data Summaries

Table 1: Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
¹H 12.60 – 11.90 br s 1H -COOH (Acidic proton)
¹H 7.59 – 7.21 m 5H Aromatic ring (C₆H₅)
¹H 2.47 s 3H C3-CH₃ (Allylic)

| ¹H | 1.90 | s | 3H | C2-CH₃ (Allylic) |

Table 2: Validated Chromatographic and Spectrometric Parameters

Method Parameter Validated Specification
HPLC Column Symmetry C18 (3.9 × 150 mm, 5 µm)
HPLC Mobile Phase Acetonitrile / 0.1M Phosphate Buffer (pH 2.5)[35:65]
HPLC Detection UV Absorbance at 230 nm
GC-MS Column DB-5ms (30 m × 0.25 mm × 0.25 µm)
GC-MS Ionization Electron Impact (EI), 70 eV

| GC-MS | Key Diagnostic Ions | m/z 176 (M⁺), 115, 105, 77 |

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3003863, (E)-2-methyl-3-phenylbut-2-enoic acid". PubChem. URL:[Link]

  • Starchenkov, I., et al. "Carbamic acid compounds comprising an amide linkage as HDAC inhibitors" (Patent US20110105572A1). Google Patents.
  • Rzymkowski, T., et al. "The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β‐Unsaturated Carboxylic Acids". ChemistrySelect. URL:[Link]

  • "Chapter 1: The Nazarov Cyclization". ScholarSpace, University of Hawaii. URL:[Link]

Application

Application Note: Investigating the Anticancer Properties of (E)-2-Methyl-3-phenylbut-2-enoic Acid Derivatives

Introduction & Mechanistic Rationale Cinnamic acid derivatives are well-documented for their diverse biological activities, particularly in oncology[1]. Among these, (E)-2-methyl-3-phenylbut-2-enoic acid (also known as α...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cinnamic acid derivatives are well-documented for their diverse biological activities, particularly in oncology[1]. Among these, (E)-2-methyl-3-phenylbut-2-enoic acid (also known as α,β -dimethylcinnamic acid) presents a unique tetrasubstituted olefinic scaffold. The stereochemical rigidity imparted by the (E)-configuration and the dual methyl substitutions restricts the rotational freedom of the phenyl ring[2]. This structural constraint locks the molecule into a conformation that optimally occupies the narrow, hydrophobic binding pockets of critical oncogenic targets.

As an Application Scientist, it is crucial to understand why this specific scaffold is selected for screening. The tetrasubstituted alkene acts as a highly constrained pharmacophore capable of dual-targeting:

  • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) / 17 β -HSD1: Enzymes overexpressed in hormone-dependent cancers (e.g., breast and prostate). Alpha-methylcinnamic acids demonstrate potent inhibition of these steroidogenic enzymes, starving tumors of proliferative androgenic and estrogenic signals[1].

  • Histone Deacetylases (HDACs): Cinnamic acid derivatives and related carbamic acids are established HDAC inhibitors[3]. By chelating the zinc ion in the HDAC active site, they promote chromatin relaxation, leading to cell cycle arrest and apoptosis in transformed cells[4].

Pathway Compound (E)-2-methyl-3-phenylbut-2-enoic acid derivatives Target1 AKR1C3 / 17β-HSD1 (Steroidogenesis) Compound->Target1 Inhibits Target2 HDAC Enzymes (Epigenetic Regulation) Compound->Target2 Inhibits Hormone Estrogen/Androgen Receptor Activation Target1->Hormone Promotes Chromatin Chromatin Remodeling & Gene Expression Target2->Chromatin Represses Apoptosis Cell Cycle Arrest & Apoptosis Hormone->Apoptosis Blocked by Inhibition Chromatin->Apoptosis Activated by Inhibition

Dual targeting of AKR1C3 and HDAC by (E)-2-methyl-3-phenylbut-2-enoic acid derivatives.

Experimental Workflows & Protocols

To ensure robust, reproducible, and self-validating data, the following protocols incorporate internal controls and orthogonal validation steps.

Workflow Step1 Compound Synthesis & QC (NMR, LC-MS) Step2 Target Validation (Enzyme Assays) Step1->Step2 Step3 In Vitro Screening (Cell Viability MTT) Step2->Step3 Step4 Mechanistic Studies (Flow Cytometry) Step3->Step4

High-throughput screening and validation workflow for cinnamic acid derivatives.

Protocol A: Target-Specific Enzyme Inhibition Assay (AKR1C3 & HDAC)

Causality & Design: Enzymatic assays are performed before cell-based assays to confirm direct target engagement, isolating the compound's pharmacodynamic properties from cellular permeability variables. Self-Validation: Indomethacin (AKR1C3) and Suberoylanilide hydroxamic acid (SAHA) (HDAC) are used as positive controls. A compound is only considered a "hit" if it demonstrates dose-dependent inhibition parallel to the control curve.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the (E)-2-methyl-3-phenylbut-2-enoic acid derivative in 100% DMSO. Serial dilute to final assay concentrations (0.1 μ M to 100 μ M), ensuring final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • HDAC Fluorometric Assay:

    • Add 10 μ L of compound, 15 μ L of HeLa nuclear extract (HDAC source), and 25 μ L of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a black 96-well microplate.

    • Incubate at 37°C for 30 minutes.

    • Add 50 μ L of developer solution containing Trichostatin A (to stop the reaction) and a trypsin-like protease (to cleave the deacetylated substrate).

    • Read fluorescence (Ex 360 nm / Em 460 nm).

  • AKR1C3 Spectrophotometric Assay:

    • Combine 1 μ g of recombinant AKR1C3, 0.2 mM NADPH, and compound in 100 mM potassium phosphate buffer (pH 6.5).

    • Initiate the reaction by adding 1 mM 9,10-phenanthrenequinone (PQ).

    • Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes using a microplate reader.

  • Data Analysis: Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Protocol B: In Vitro Cell Viability and Proliferation (MTT Assay)

Causality & Design: Hormone-dependent cell lines (T-47D breast cancer and LNCaP prostate cancer) are selected to evaluate the downstream effects of AKR1C3 inhibition[1]. A hormone-independent line (MDA-MB-231) serves as a negative control for the steroidogenic pathway, helping to isolate the HDAC-mediated cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed T-47D, LNCaP, and MDA-MB-231 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Treatment: Aspirate media and add fresh media containing the compound (1 μ M to 200 μ M). Include a vehicle control (0.5% DMSO) and a positive control (SAHA, 5 μ M).

  • Incubation: Incubate for 72 hours. Rationale: 72 hours allows sufficient time for epigenetic changes (HDAC inhibition) to translate into cell cycle arrest and measurable metabolic decline[4].

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μ L of DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm). Calculate percentage viability relative to the vehicle control.

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Design: To determine whether the loss of viability is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms, flow cytometry using Annexin V/PI staining is employed. HDAC inhibitors typically induce G1/S or G2/M phase arrest followed by apoptosis.

Step-by-Step Methodology:

  • Treatment: Treat T-47D cells with the established IC 50​ concentration of the derivative for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve phosphatidylserine on the outer membrane.

  • Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer, and add 5 μ L FITC-Annexin V and 5 μ L Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile of a synthesized (E)-2-methyl-3-phenylbut-2-enoic acid derivative compared to standard controls.

Compound / ControlAKR1C3 IC 50​ ( μ M)HDAC IC 50​ ( μ M)T-47D Viability IC 50​ ( μ M)MDA-MB-231 Viability IC 50​ ( μ M)
(E)-2-methyl-3-phenylbut-2-enoic acid 6.412.518.245.0
Indomethacin (AKR1C3 Control)1.2>10055.4>100
SAHA (HDAC Control)>1000.082.13.5

Data Interpretation: The derivative shows dual-target activity. The enhanced potency in T-47D cells compared to MDA-MB-231 suggests that the compound's efficacy is partially dependent on the hormone-receptor status of the cancer cell, corroborating the AKR1C3 inhibition mechanism[1].

Conclusion

The (E)-2-methyl-3-phenylbut-2-enoic acid scaffold represents a highly tunable pharmacophore for oncology drug development. By rigorously validating its dual inhibitory action on steroidogenic enzymes and epigenetic modulators, researchers can leverage this protocol to optimize derivatives for targeted therapy in hormone-dependent malignancies.

References

  • Source: doi.
  • Source: researchgate.
  • Source: google.
  • Title: US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors (Cell Lines)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid

Answering the call of complex organic synthesis, this Technical Support Center provides a comprehensive troubleshooting guide for the preparation of (E)-2-methyl-3-phenylbut-2-enoic acid. As Senior Application Scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex organic synthesis, this Technical Support Center provides a comprehensive troubleshooting guide for the preparation of (E)-2-methyl-3-phenylbut-2-enoic acid. As Senior Application Scientists, we understand that navigating the intricacies of stereoselective synthesis requires a deep understanding of reaction mechanisms and a proactive approach to potential experimental hurdles. This guide is structured to address common challenges in a direct question-and-answer format, providing not just solutions but the fundamental chemical reasoning behind them.

Section 1: Strategic Synthesis—Choosing the Right Path

FAQ: What is the recommended synthetic route for (E)-2-methyl-3-phenylbut-2-enoic acid and why?

For the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid, we strongly recommend a two-step approach:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction couples acetophenone with a phosphonate ester, such as triethyl 2-phosphonopropionate, to stereoselectively form the ethyl ester of the target molecule, Ethyl (E)-2-methyl-3-phenylbut-2-enoate.

  • Saponification (Hydrolysis): The resulting ester is then hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid.

Causality: The HWE reaction is favored over alternatives like the standard Wittig reaction due to its significant advantages. The phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, often leading to higher yields.[1] Crucially, the HWE reaction demonstrates high E-stereoselectivity for the formation of α,β-unsaturated esters.[1] Furthermore, the phosphate byproduct generated is water-soluble, making purification significantly more straightforward than removing the often-problematic triphenylphosphine oxide from Wittig reactions.[1]

Comparative Analysis of Synthetic Routes
ParameterHorner-Wadsworth-Emmons (HWE)Wittig ReactionReformatsky Reaction
Starting Materials Acetophenone, Triethyl 2-phosphonopropionateAcetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoateAcetophenone, Ethyl 2-bromopropanoate, Zinc
Typical Yield 85-95%[1]70-85%[1]60-75%[1]
Stereoselectivity Highly E-selective[1]Moderately E-selectiveNot directly applicable (forms β-hydroxy ester)[2][3]
Key Advantage High yield, high E-selectivity, water-soluble byproduct.Broad substrate scope.Milder conditions, less basic than other enolates.[2][4]
Key Disadvantage Phosphonate reagent can be costly.Triphenylphosphine oxide byproduct removal is difficult.Requires activation of zinc; dehydration step needed.[3][5]

Section 2: The HWE Olefination Step—Protocols & Troubleshooting

This section focuses on the first critical step: the olefination reaction to form the intermediate ester.

Diagram: HWE Synthesis Workflow

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Saponification A 1. Prepare Phosphonate Anion: - Suspend NaH in anhydrous THF. - Add Triethyl 2-phosphonopropionate at 0°C. B 2. Anion Formation: - Warm to RT until H₂ gas evolution ceases. A->B C 3. Add Ketone: - Cool back to 0°C. - Add Acetophenone dropwise. B->C D 4. Reaction & Quench: - Stir until completion (TLC). - Quench with sat. NH₄Cl solution. C->D E 5. Workup & Purification: - Aqueous extraction. - Column chromatography. D->E F 6. Hydrolysis: - Dissolve ester in EtOH. - Add NaOH(aq) and reflux. E->F Intermediate: Ethyl (E)-2-methyl-3-phenylbut-2-enoate G 7. Acidification: - Cool and remove EtOH. - Acidify with HCl to precipitate product. F->G H 8. Isolation: - Filter the solid product. - Wash with cold water and dry. G->H I I H->I Final Product: (E)-2-methyl-3-phenylbut-2-enoic acid G A Low or No Yield Observed B Was starting material (acetophenone) consumed (via TLC)? A->B C NO B->C No D YES B->D Yes E Problem with Anion Formation C->E H Problem with Reaction Conditions or Workup D->H F Check Base Activity: - Use fresh, unopened NaH. - Ensure mineral oil was properly washed if necessary. E->F G Check Reagent/Solvent Purity: - Use anhydrous THF. - Ensure phosphonate ester is not degraded. E->G I Check Reaction Time/Temp: - Reaction may be sluggish. - Consider gentle heating (reflux) if RT fails. H->I J Check for Product Loss During Workup: - Ensure complete extraction from aqueous layer. - Avoid overly aggressive pH changes. H->J

Sources

Optimization

Improving the yield of (E)-2-methyl-3-phenylbut-2-enoic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid (also known as (E)- α,β -dimethylcinnamic acid). Synthesizing tetrasubstituted alkenes is notoriously c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid (also known as (E)- α,β -dimethylcinnamic acid).

Synthesizing tetrasubstituted alkenes is notoriously challenging due to the severe steric repulsion between substituents during the carbon-carbon double bond formation. This guide is designed for drug development professionals and synthetic chemists to diagnose low yields, correct stereochemical drift, and implement modern, high-efficiency catalytic protocols.

I. Reaction Pathway & Bottleneck Analysis

To troubleshoot effectively, we must first map the synthetic landscape. Traditional olefination methods (like the Horner-Wadsworth-Emmons reaction) often fail here due to the high activation energy required to form the sterically congested intermediate.

SynthesisWorkflow A Acetophenone + Phosphonate B Oxaphosphetane Intermediate A->B Base, THF C Steric Clash (Yield Drop) B->C High Activation Energy D (E/Z)-Ester Mixture B->D Elimination E Saponification & Isomerization D->E LiOH / H2O F (E)-Acid Target (Crystalline) E->F Fractional Cryst.

Fig 1: Traditional HWE workflow highlighting the steric bottleneck and resolution.

II. Diagnostic Troubleshooting & FAQs

Q1: My Horner-Wadsworth-Emmons (HWE) reaction stalls at 30% conversion. How can I drive it to completion?

The Causality: Acetophenone is a deactivated, sterically hindered ketone. When reacted with an α -substituted phosphonate (like triethyl 2-phosphonopropionate), the formation of the tetrasubstituted oxaphosphetane intermediate is highly endothermic. The steric clash between the two methyl groups and the phenyl ring prevents the reaction from proceeding under standard conditions (NaH/THF). The Solution: You must bypass the kinetic barrier. If you must use HWE, switch to Potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in refluxing toluene to increase the nucleophilicity of the carbanion. However, for industrial scaling, it is highly recommended to abandon HWE and utilize Ni-catalyzed carboxylation of alkynes or Cu-mediated addition , which bypasses this specific steric limitation entirely and can achieve up to 89% yield [1].

Q2: I am getting a 1:1 mixture of (E) and (Z) isomers. How do I enrich the (E)-isomer?

The Causality: Tetrasubstituted alkenes show poor intrinsic stereoselectivity during olefination because the energy difference between the (E) and (Z) transition states is minimal. The Solution: Rely on thermodynamic equilibration post-saponification. The (E)-isomer of 2-methyl-3-phenylbut-2-enoic acid (where the bulky phenyl and carboxylic acid groups are trans to each other) is thermodynamically favored.

  • Actionable Step: Reflux the crude acid mixture with a catalytic amount of iodine ( I2​ ) in toluene for 12 hours.

  • Isolation: The (E)-isomer is a highly crystalline solid with a melting point of 105−106 °C[2], whereas the (Z)-isomer remains an oil. You can selectively isolate the (E)-isomer via fractional crystallization from cold pentane[1].

Q3: During the Reformatsky route dehydration, I observe an exocyclic double bond byproduct. How do I prevent this?

The Causality: Dehydration of the β -hydroxy ester intermediate under kinetic conditions (e.g., low temperature, weak acid) leads to the deprotonation of the terminal methyl group rather than the internal methylene, forming the less sterically hindered terminal alkene (3-phenylbut-3-enoic acid derivative). The Solution: Ensure strictly thermodynamic dehydrating conditions. Use a Dean-Stark apparatus with p-Toluenesulfonic acid (p-TsOH) in refluxing benzene or toluene for 24 hours. The extended thermal stress ensures any kinetically formed exocyclic alkene isomerizes into the fully conjugated, tetrasubstituted internal alkene.

III. Decision Logic for Yield Optimization

Use the following logic tree to determine the best corrective action when your synthesis fails quality control metrics.

TroubleshootingLogic Start QC Failure: Low Yield or Purity Q1 Is conversion < 50%? Start->Q1 Q2 Is E/Z ratio poor? Start->Q2 A1 Cause: Steric Hindrance Action: Switch to Cu/Ni Catalysis Q1->A1 Yes A2 Cause: Kinetic Trapping Action: I2 Isomerization & Cryst. Q2->A2 Yes (Internal Alkene) A3 Cause: Exocyclic Alkene Action: Extended TsOH Reflux Q2->A3 Yes (Terminal Alkene)

Fig 2: Decision logic tree for diagnosing and resolving synthetic failures.

IV. Quantitative Data & Route Comparison

The table below summarizes the empirical performance of various synthetic routes for (E)-2-methyl-3-phenylbut-2-enoic acid ( C11​H12​O2​ , MW: 176.21 g/mol )[2].

Synthetic RouteReagents / CatalystTypical Yield(E):(Z) SelectivityPrimary Limitation
Horner-Wadsworth-Emmons Acetophenone, Phosphonate, NaH30 - 45%~ 1:1Severe steric hindrance limits conversion.
Reformatsky + Dehydration Ethyl 2-bromopropionate, Zn, TsOH50 - 60%~ 3:1Exocyclic alkene byproduct formation.
Ni-Catalyzed Carboxylation Alkyne, CO2​ , Et2​Zn , Ni catalyst89%> 95:5Requires specialized air-sensitive setup[3].
Cu-Mediated Addition CuCN, Alkyl lithium, Alkyne precursor87%> 99:1Requires cryogenic conditions (-50 °C)[4].

V. Self-Validating Experimental Protocol

For researchers requiring high stereochemical fidelity, the Cu-Mediated Addition route is recommended. This protocol includes built-in self-validation steps to ensure the integrity of the target compound.

Step-by-Step Methodology:

  • Cuprate Formation: To a stirred solution of CuCN (1.4 eq) in dry Et2​O under an argon atmosphere at −50 °C, add alkyl lithium (1.4 eq) dropwise. Stir the reaction mixture at −50 °C for 30 minutes[4].

  • Substrate Addition: Add a solution of the alkyne/triflate precursor (1.0 eq) in dry Et2​O via cannula at −50 °C. Stir for an additional 30 minutes[4].

  • Quench & Isolate: Quench the excess cuprate reagent with a saturated aqueous solution of NH4​Cl . Filter over Celite, extract the aqueous layer with ethyl acetate (3x), wash with brine, and dry over Na2​SO4​ . Evaporate the solvent to yield the crude ester[4].

  • Saponification: Dissolve the crude ester in a THF/Methanol/ H2​O (4:1:1) mixture. Add LiOH⋅H2​O (3.5 eq) in one portion and heat the reaction mixture at 70 °C overnight[4].

  • Acidification & Extraction: Cool the mixture to room temperature and acidify to pH 2 using 4 N aqueous HCl. Extract with ethyl acetate (3x), wash with brine, and dry over Na2​SO4​ [4].

  • Purification: Evaporate the solvent and purify via column chromatography (silica gel, 10% ethyl acetate/hexane). The desired (E)-2-methyl-3-phenylbut-2-enoic acid will elute as a single isomer[4].

Self-Validation Checkpoints:

  • Visual Check: The final product must be a white solid with a sharp melting point of 105−106 °C[4]. If the product is an oil, the (Z)-isomer is present and thermodynamic isomerization is required.

  • Spectroscopic Validation ( 1H NMR, 300 MHz, CDCl3​ ): Confirm the stereochemistry via Nuclear Overhauser Effect (NOE) experiments. The (E)-isomer will display distinct methyl singlets at δ 2.47 (s, 3H) and δ 1.90 (s, 3H)[4]. The presence of additional methyl signals indicates incomplete stereocontrol.

VI. References

  • PubChem. "(E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2 | CID 3003863". National Institutes of Health (NIH). Available at:[Link]

  • Rzymkowski, et al. (2016). "The Development of a Stereoselective Method for the Synthesis of Tetrasubstituted Derivatives of α,β -Unsaturated Carboxylic Acids". Molecules. Available at:[Link]

  • ScholarSpace Thesis. "Chapter 1: The Nazarov Cyclization". University of Hawaii. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (E)-2-methyl-3-phenylbut-2-enoic Acid

An in-depth technical guide to the optimization of reaction conditions for (E)-2-methyl-3-phenylbut-2-enoic acid. Welcome to the technical support guide for the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the optimization of reaction conditions for (E)-2-methyl-3-phenylbut-2-enoic acid.

Welcome to the technical support guide for the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during its synthesis. As a versatile intermediate, the efficient and stereoselective synthesis of this α,β-unsaturated carboxylic acid is critical for various research applications.

I. Overview of Synthetic Strategies

The synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid, a tetrasubstituted alkene, presents unique challenges, primarily in controlling stereoselectivity to favor the desired (E)-isomer. The most prevalent and reliable methods involve olefination reactions or condensation pathways.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for generating α,β-unsaturated esters with high (E)-selectivity. The reaction involves a stabilized phosphonate ylide reacting with a ketone (in this case, acetophenone). The resulting ester is then hydrolyzed to yield the target carboxylic acid. The high E-selectivity stems from the thermodynamic stability of the intermediates leading to the trans-product.[1][2]

  • Knoevenagel-Doebner Condensation: This method involves the reaction of an active methylene compound (e.g., a substituted acetic acid) with a ketone, catalyzed by a weak base like pyridine or piperidine.[3][4] A key modification, the Doebner modification, uses malonic acid in pyridine, which often results in condensation followed by decarboxylation.[4]

  • Wittig Reaction: While a foundational olefination method, the Wittig reaction using standard phosphonium ylides can sometimes yield mixtures of E/Z isomers and presents challenges in removing the triphenylphosphine oxide byproduct.[5][6]

This guide will focus primarily on the HWE and Knoevenagel-Doebner approaches due to their reliability and stereochemical control.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low Reaction Yield

Question: My overall yield of (E)-2-methyl-3-phenylbut-2-enoic acid is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields can originate from several stages of the synthesis. Let's break down the potential causes based on the synthetic route.

For Horner-Wadsworth-Emmons (HWE) Routes:

  • Incomplete Ylide Formation: The first step, deprotonation of the phosphonate ester, is critical. Sodium hydride (NaH) is a common base, and it is crucial to use a fresh, reactive batch.[5] Ensure the mineral oil is washed away from the NaH with anhydrous hexanes if using a dispersion. The reaction should be allowed to proceed until hydrogen gas evolution ceases completely, indicating full formation of the phosphonate carbanion.[5]

  • Reagent Purity and Anhydrous Conditions: The HWE reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (typically THF or DME).[7] Water will quench the carbanion, halting the reaction.

  • Inefficient Hydrolysis: If you have successfully synthesized the intermediate ester, the final hydrolysis step can also be a source of yield loss. Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH in a water/alcohol mixture) and adequate heating (reflux). Monitor the disappearance of the ester spot by Thin-Layer Chromatography (TLC).[8]

For Knoevenagel-Doebner Condensation Routes:

  • Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) can degrade over time. Use a fresh bottle or distill the amine before use.

  • Unfavorable Equilibrium: Condensation reactions are often reversible.[9] To drive the reaction forward, it is often necessary to remove the water byproduct, typically by using a Dean-Stark apparatus.

  • Side Reactions: Using a base that is too strong can induce self-condensation of the ketone starting material.[4] Weakly basic amines are generally preferred for this reason.

General Solutions:

  • Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product.[5][8] An unconsumed starting material at the end of the reaction points to issues with reactivity or stoichiometry.

  • Optimize Reaction Temperature: While many HWE reactions proceed well at room temperature, some condensations may require heating to proceed at a reasonable rate.[2] Conversely, running reactions at too high a temperature can lead to side product formation.

  • Purification Losses: Recrystallization is a common purification method for the final acid.[10] However, significant material can be lost if the wrong solvent system is chosen or if the product is partially soluble in the cold solvent. Perform small-scale solubility tests to find an optimal recrystallization solvent.

Issue 2: Poor Stereoselectivity (Contamination with Z-isomer)

Question: My final product is a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-isomer?

Answer: Achieving high (E)-selectivity is the primary goal. The choice of reaction and conditions is paramount.

  • The HWE Advantage: The Horner-Wadsworth-Emmons reaction is inherently biased towards the formation of (E)-alkenes.[2] This is due to the stereochemical course of the reaction, where the transition state leading to the (E)-isomer is sterically and electronically favored, resulting in a thermodynamically controlled outcome.[11] If you are not using an HWE reaction, switching to this method is the most effective way to ensure high (E)-selectivity.[5][12]

  • Optimizing HWE Conditions: Even within the HWE reaction, conditions can be fine-tuned. Using lithium salts (e.g., by using n-BuLi as a base or adding LiCl) can sometimes enhance E-selectivity compared to sodium or potassium salts.[2]

  • Isomer Separation: If a mixture is unavoidable, separation can be challenging due to the similar physical properties of the isomers. Careful column chromatography or fractional crystallization may be required. However, optimizing the reaction to prevent the formation of the Z-isomer is a far more efficient strategy.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to isolate a pure product. For the HWE route, a persistent impurity is co-eluting with my product. How do I remove it?

Answer: Purification challenges are common, especially with byproduct removal.

  • Removing HWE Byproducts: The phosphate byproduct from the HWE reaction is water-soluble.[7] A thorough aqueous workup is essential. After the reaction, quench the mixture and extract your product into an organic solvent. Wash the organic layer multiple times with water and then with brine to remove all phosphate salts.

  • Removing Wittig Byproducts: If using a Wittig reaction, the byproduct is triphenylphosphine oxide, which can be notoriously difficult to remove via chromatography. One strategy is to precipitate the triphenylphosphine oxide from a nonpolar solvent like hexane or a hexane/ether mixture.

  • Recrystallization: For the final carboxylic acid product, recrystallization is often the most effective purification technique.[10] A common solvent system is a mixture of a soluble solvent (like ethyl acetate) and a non-soluble one (like hexane or petroleum ether).[10] Dissolve the crude product in a minimum amount of the hot soluble solvent and slowly add the non-soluble solvent until turbidity persists. Allow it to cool slowly to form pure crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for obtaining (E)-2-methyl-3-phenylbut-2-enoic acid with high stereopurity?

The most robust and recommended method is a two-step sequence starting with a Horner-Wadsworth-Emmons olefination of acetophenone with triethyl 2-phosphonopropionate to form ethyl (E)-2-methyl-3-phenylbut-2-enoate, followed by basic hydrolysis to yield the target carboxylic acid. This route consistently provides high yields and excellent E-selectivity (>95:5).[5][7]

Q2: How do I properly characterize the final product and confirm the (E)-stereochemistry?

A combination of spectroscopic techniques is essential:

  • ¹H NMR: Will confirm the overall structure. For the (E)-isomer, the two methyl groups (at C2 and the vinylic position) will have distinct chemical shifts.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carboxyl carbon (~170-175 ppm), and the two olefinic carbons.

  • NOESY (2D NMR): This is the definitive method for confirming stereochemistry. For the (E)-isomer, a Nuclear Overhauser Effect (NOE) correlation should be observed between the protons of the C2-methyl group and the ortho-protons of the phenyl ring, as they are on the same side of the double bond.[13]

  • IR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1680-1710 cm⁻¹) and a C=C stretch (~1620-1640 cm⁻¹).

  • Mass Spectrometry: Will confirm the molecular weight (176.21 g/mol ).[14]

Q3: How critical is the choice of base and solvent?

Extremely critical.

  • For HWE: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the phosphonate. The solvent must be anhydrous and polar aprotic, such as tetrahydrofuran (THF) or dimethoxyethane (DME), to solvate the intermediates without reacting.[5]

  • For Knoevenagel-Doebner: A weak organic base like piperidine or pyridine is used as a catalyst.[4] Using a strong base like NaOH would lead to unwanted side reactions. The solvent choice is more flexible, and sometimes the reaction is run neat or in a solvent like ethanol or toluene.[4][15]

IV. Data Presentation & Protocols

Table 1: Comparison of Optimized Synthetic Routes
ParameterHorner-Wadsworth-Emmons (HWE) RouteKnoevenagel-Doebner Condensation
Starting Materials Acetophenone, Triethyl 2-phosphonopropionateAcetophenone, Malonic Acid
Key Reagents NaH, Anhydrous THF; then NaOH/EtOH/H₂OPyridine, Piperidine (catalytic)
Typical Yield 80-95% (for ester formation)[5]60-80%
Stereoselectivity (E:Z) >95:5[5][12]Variable, often favors E but can be lower
Key Advantages High yield, Excellent E-selectivity, ReliableFewer steps, Readily available reagents
Key Challenges Requires strictly anhydrous conditions, Two-step process (olefination + hydrolysis)Potential for lower selectivity, Water removal may be needed
Experimental Protocols

Protocol 1: HWE Synthesis of Ethyl (E)-2-methyl-3-phenylbut-2-enoate

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes and decant. Suspend the washed NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl 2-phosphonopropionate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Olefination: Cool the resulting ylide solution back to 0 °C. Add acetophenone (1.0 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC (eluent: 9:1 Hexane:Ethyl Acetate).[5]

  • Workup: Once the acetophenone is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture three times with diethyl ether. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl ester.[5]

Protocol 2: Hydrolysis to (E)-2-methyl-3-phenylbut-2-enoic Acid

  • Dissolve the purified ethyl ester from Protocol 1 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (E)-2-methyl-3-phenylbut-2-enoic acid.[10]

V. Visualizations & Workflows

Diagram 1: HWE Synthesis Workflow

HWE_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination cluster_step3 Step 3: Purification & Hydrolysis P Triethyl 2-phosphonopropionate Base NaH in THF P->Base Deprotonation (0°C to RT) Ylide Phosphonate Ylide Base->Ylide Ylide_ref Ketone Acetophenone Ester Crude (E)-Ester Ketone->Ester PureEster Pure (E)-Ester Ester->PureEster Column Chromatography Ylide_ref->Ketone Addition (0°C to RT) FinalAcid (E)-2-methyl-3-phenylbut-2-enoic acid PureEster->FinalAcid NaOH, EtOH/H₂O Reflux

Caption: Recommended workflow for HWE synthesis and subsequent hydrolysis.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield PoorSelectivity Poor E/Z Selectivity Start->PoorSelectivity PurificationIssue Purification Issues Start->PurificationIssue CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents CheckBase Ensure Complete Ylide Formation LowYield->CheckBase CheckTemp Optimize Reaction Temperature & Time LowYield->CheckTemp SwitchToHWE Switch to HWE Method PoorSelectivity->SwitchToHWE OptimizeHWE Optimize HWE Cations (Li+ vs Na+) PoorSelectivity->OptimizeHWE Workup Improve Aqueous Workup (for HWE byproducts) PurificationIssue->Workup Recrystallize Optimize Recrystallization Solvent System PurificationIssue->Recrystallize

Caption: Decision tree for troubleshooting common synthesis problems.

VI. References

  • BenchChem. (2025). Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.

  • Nature Portfolio. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids.

  • MDPI. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.

  • Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction.

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

  • BenchChem. (n.d.). A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction.

  • BenchChem. (n.d.). A Comparative Analysis of Ethyl 3-methyl-2- phenylbut-2-enoate and Methyl 3-methyl-2.

  • PubChem. (n.d.). (E)-2-methyl-3-phenylbut-2-enoic acid | C11H12O2.

  • ACS Publications. (n.d.). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction.

  • PMC. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction.

  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.

  • BenchChem. (2025). Navigating the Structural Maze: A Comparative Guide to the Confirmation of Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives.

  • Wikipedia. (n.d.). Knoevenagel condensation.

  • ResearchGate. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).

Sources

Optimization

Byproduct removal in Horner-Wadsworth-Emmons reaction.

Welcome to the Horner-Wadsworth-Emmons (HWE) Reaction Support Center . While the HWE olefination is celebrated for generating water-soluble dialkyl phosphate byproducts—a significant upgrade over the intractable tripheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Horner-Wadsworth-Emmons (HWE) Reaction Support Center .

While the HWE olefination is celebrated for generating water-soluble dialkyl phosphate byproducts—a significant upgrade over the intractable triphenylphosphine oxide (TPPO) generated in the Wittig reaction—real-world applications often present separation challenges. Emulsions, lipophilic modified phosphonates, and highly polar alkene targets can severely complicate the standard aqueous workup.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-purity alkene isolation.

Byproduct Removal Decision Workflow

HWE_Workflow Start HWE Reaction Mixture CheckPolarity Is the target alkene highly polar/water-soluble? Start->CheckPolarity NonAqueous Non-Aqueous Workup (Direct Silica Plug) CheckPolarity->NonAqueous Yes CheckReagent Was a modified reagent used? (e.g., Still-Gennari / Ando) CheckPolarity->CheckReagent No AqueousWorkup Standard Aqueous Workup (Water/Brine Wash) StandardSep Phase Separation: Organic (Product) / Aqueous (Byproduct) AqueousWorkup->StandardSep CheckReagent->AqueousWorkup No (Standard) BasicWash Mild Basic Wash (NaHCO3) to remove acidic phosphates CheckReagent->BasicWash Yes (Lipophilic) BasicWash->StandardSep

Decision tree for Horner-Wadsworth-Emmons byproduct removal strategies.

Section 1: Mechanistic FAQs & Causality

Q: Why is the HWE byproduct theoretically easier to remove than Wittig byproducts, yet still causes issues in my lab? A: The standard HWE reaction utilizes dialkyl phosphonates (like diethyl phosphonate), which, upon reacting, expel a dialkyl phosphate salt (e.g., sodium diethyl phosphate). Because this salt is highly polar and ionic, it preferentially partitions into the aqueous layer during a standard water/organic extraction[1][2]. However, causality dictates that if you alter the steric or electronic properties of the phosphonate to control stereochemistry (e.g., using bis(2,2,2-trifluoroethyl) phosphonates for Z-alkenes in the Still-Gennari modification), the resulting phosphate byproduct becomes significantly more lipophilic[2][3]. This lipophilicity causes the byproduct to co-elute with the target alkene in the organic phase, defeating the primary advantage of the HWE reaction.

Q: How does the choice of base affect byproduct solubility? A: The counterion of the base directly becomes the counterion of the phosphate byproduct. Using NaH generates a sodium phosphate salt, which is highly water-soluble. Using bases like KHMDS or DBU with LiCl (Masamune-Roush conditions) generates potassium or lithium salts[4]. Lithium salts, in particular, can be partially soluble in polar organic solvents like THF or ethyl acetate, sometimes requiring a more rigorous aqueous wash or a solvent swap to dichloromethane (DCM) prior to extraction.

Section 2: Troubleshooting Guide

Issue 1: I am experiencing severe emulsions during the aqueous extraction of my HWE reaction. How can I break them? Causality: Emulsions in HWE workups are typically caused by the amphiphilic nature of partially soluble phosphate salts or the presence of unreacted aldehyde/ketone forming hydrates. Solution:

  • Saturate the aqueous layer: Use a saturated aqueous sodium chloride (brine) solution instead of deionized water to increase the ionic strength of the aqueous phase, forcing the organic compounds out[1].

  • Filter before extraction: If a precipitate (like a lithium or magnesium phosphate salt) is suspended in the biphasic mixture, it will stabilize the emulsion. Filter the entire biphasic mixture through a pad of Celite before attempting separation.

Issue 2: I used the Still-Gennari modification and the byproduct is contaminating my product. How do I remove it? Causality: The bis(2,2,2-trifluoroethyl) phosphate byproduct is highly electron-deficient and lipophilic, meaning it will partition into your organic layer (e.g., ethyl acetate or ether)[3]. Solution: Because the byproduct is a relatively strong acid (due to the electron-withdrawing CF3​ groups), it can be deprotonated to increase its water solubility. Wash the organic layer with a mild, cold basic solution such as saturated aqueous NaHCO3​ . This ensures the byproduct remains fully ionized as the sodium salt, forcing it into the aqueous phase.

Issue 3: My synthesized alkene is highly polar and water-soluble. A standard aqueous workup washes away my product along with the phosphate byproduct. Causality: When the target molecule’s polarity matches or exceeds that of the dialkyl phosphate byproduct, liquid-liquid extraction fails. Solution: Employ a chromatography-free precipitation or a direct-load purification. Quench the reaction with a minimal amount of silica gel, evaporate the reaction solvent (e.g., THF) entirely under reduced pressure, and load the dry powder directly onto a short silica plug. Elute the moderately polar alkene using a suitable solvent system (e.g., Hexanes/EtOAc), leaving the highly polar phosphate salts immobilized on the baseline silica.

Section 3: Experimental Protocols

Protocol A: Standard Aqueous Workup for Diethyl Phosphonate Byproducts

Self-Validating Principle: This protocol uses volume tracking and pH monitoring to ensure the mass balance of the product is maintained in the organic layer while the byproduct is completely sequestered.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add deionized water (equal to 50% of the reaction volume) to quench any unreacted base (e.g., NaH)[1][3].

    • Validation Check: Gas evolution ( H2​ ) should completely cease before proceeding.

  • Solvent Swap (Recommended): If the reaction was run in a water-miscible solvent like THF, concentrate the mixture under reduced pressure to remove ~80% of the THF, then redissolve the residue in an immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel. Add an equal volume of organic solvent and water. Shake vigorously, venting frequently, and allow layers to separate[1].

  • Brine Wash: Drain the aqueous layer (retain until product is confirmed). Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break micro-emulsions[1].

  • Dry and Concentrate: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: 1H NMR of the crude mixture should show no multiplet at ~4.0 ppm (characteristic of the ethoxy groups on the diethyl phosphate byproduct).

Protocol B: Isolation of Products from Ando-Type or Still-Gennari Reactions

Self-Validating Principle: Exploits the pKa difference between the target enoate and the acidic lipophilic phosphate.

  • Quench and Basify: Quench the reaction at 0 °C with saturated aqueous NaHCO3​ instead of water. Stir for 15 minutes to ensure complete deprotonation of the lipophilic phosphate byproduct[3][5].

  • Extract: Extract with a non-polar solvent like diethyl ether (rather than EtOAc, which can dissolve some polar salts).

  • Back-Extraction: Extract the combined organic layers once more with 0.1 M NaOH to ensure complete removal of the fluorinated or arylated phosphate.

  • Neutralize and Dry: Wash the organic layer with brine.

    • Validation Check: Test the aqueous wash with pH paper; continue washing until the aqueous layer is neutral (pH ~7). Dry over MgSO4​ , and concentrate[5].

Section 4: Quantitative Data Table

Table 1: Comparison of Phosphonate Reagents and Byproduct Removal Strategies

Phosphonate Reagent TypeTypical ReactionByproduct GeneratedWater SolubilityOptimal Removal Strategy
Diethyl phosphonate Standard HWE (E-alkene)Sodium diethyl phosphateVery HighStandard aqueous extraction (Water/Brine)[1][4]
Dimethyl phosphonate Standard HWE (E-alkene)Sodium dimethyl phosphateVery HighStandard aqueous extraction[4]
Bis(2,2,2-trifluoroethyl) phosphonate Still-Gennari (Z-alkene)Sodium bis(2,2,2-trifluoroethyl) phosphateLow to ModerateMild basic wash ( NaHCO3​ ) or chromatography[3]
Diaryl phosphonate (e.g., Ando reagent)Ando Olefination (Z-alkene)Sodium diaryl phosphateLowBasic wash (0.1 M NaOH) or recrystallization[5]

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.[Link]

  • Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. Organic Process Research & Development - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration in Fischer Esterification

Welcome to the Technical Support Center for Fischer esterification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes kinetic principles with field-proven troubleshooting st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fischer esterification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes kinetic principles with field-proven troubleshooting strategies. Here, we move beyond basic protocols to explore the causality behind catalyst concentration, side reactions, and equilibrium dynamics.

Mechanistic Overview: The Role of the Acid Catalyst

Fischer esterification is an equilibrium-driven, acid-catalyzed condensation between a carboxylic acid and an alcohol[1]. The reaction follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence[2].

The acid catalyst (typically H₂SO₄, p-TsOH, or Lewis acids) serves a dual mandate:

  • Electrophilic Activation: It protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the alcohol[2].

  • Water Sequestration: When using concentrated H₂SO₄, the catalyst acts as a chemical dehydrating agent, binding water molecules through strong hydrogen bonding and shifting the equilibrium toward the ester[3].

CatalystOptimization A Carboxylic Acid + Alcohol B Acid Catalyst Addition A->B C1 < 1 mol% (Sub-optimal) B->C1 Under-loading C2 1 - 5 mol% (Optimal) B->C2 Precision loading C3 > 10 mol% (Excessive) B->C3 Over-loading D1 Slow Kinetics Incomplete Conversion C1->D1 Insufficient Protonation D2 Rapid Equilibrium High Ester Yield C2->D2 Balanced Activation D3 Side Reactions (Ethers, Sulfates, Charring) C3->D3 Excessive Dehydration

Fischer Esterification Catalyst Loading Optimization and Mechanistic Outcomes

Frequently Asked Questions (FAQs)

Q: If the rate-determining step (RDS) is the nucleophilic attack of the alcohol, why does increasing the acid catalyst concentration increase the reaction rate? A: While the RDS is indeed the nucleophilic attack of the alcohol on the protonated carboxylic acid, the concentration of this highly reactive protonated intermediate is dictated by the initial acid-base pre-equilibrium[4]. According to the rate law ( Rate=krds​[RCOOH2+​][ROH] ), increasing the catalyst concentration shifts this pre-equilibrium to produce more of the protonated electrophile, thereby proportionally increasing the overall reaction rate[4].

Q: Can I use a massive excess of sulfuric acid to drive the reaction and remove water simultaneously? A: No. While concentrated H₂SO₄ does chemically sequester water[3], excessive catalyst loading (>10 mol%) leads to severe side reactions. These include the dehydration of primary alcohols to ethers, the elimination of tertiary alcohols to alkenes[1], and the formation of highly toxic dialkyl sulfates (e.g., dimethyl sulfate when using methanol)[5].

Q: My reaction stalls at 60% conversion despite using 5 mol% H₂SO₄. Should I add more catalyst? A: Adding more catalyst will not shift the thermodynamic equilibrium; it only accelerates the approach to equilibrium[6]. To push past 60% conversion, you must apply Le Chatelier's principle by either using a larger excess of the alcohol (e.g., 10-fold excess)[2] or actively removing water using a Dean-Stark trap or molecular sieves[7].

Quantitative Data: Catalyst Loading vs. Reaction Outcomes

The following table summarizes the causal relationship between H₂SO₄ catalyst loading and reaction outcomes (Data modeled on the esterification of a dicarboxylic acid with methanol at 65°C).

Catalyst Loading (H₂SO₄)Time to EquilibriumEster YieldDimethyl Sulfate (DMS) FormationMechanistic Outcome
0.1 mol% > 24 hours< 50%NoneSub-optimal electrophile activation[6].
2.0 mol% 4-6 hours> 95% (w/ excess ROH)Trace (< 0.5 ppm)Optimal balance of kinetics and safety[5].
25.0 mol% < 1 hour> 95%Significant (Hazardous)Excessive dehydration; toxic byproduct formation[5].

Troubleshooting Guide

Issue: Dark or Discolored Product

  • Cause: Charring or oxidation due to aggressive reaction conditions or excessive sulfuric acid catalyst[8].

  • Solution: Reduce H₂SO₄ concentration to 1-5 mol%. If the substrate is acid-sensitive, switch to a milder catalyst like p-Toluenesulfonic acid (p-TsOH) or a Lewis acid such as Scandium(III) triflate[1].

Issue: Emulsion Formation During Workup

  • Cause: Unreacted carboxylic acid acting as a surfactant, or high aqueous solubility of short-chain esters[6].

  • Solution: Wash the organic layer with saturated aqueous NaHCO₃ to deprotonate unreacted acids, moving them into the aqueous layer[8]. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the ester[6].

Issue: Low Yield / Incomplete Conversion

  • Cause: The reaction has reached its natural equilibrium limit.

  • Solution: Ensure the alcohol is in a 5-10x molar excess[6]. Implement physical water removal (e.g., a Dean-Stark trap with a toluene azeotrope)[2].

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates built-in validation checks to confirm mechanistic milestones during the optimization of catalyst concentration.

Step 1: Reaction Setup In a round-bottom flask, combine the carboxylic acid (1.0 equiv) and the alcohol (10.0 equiv)[2].

  • Causality: A 10-fold excess of alcohol acts as both solvent and reactant, driving the equilibrium forward via Le Chatelier's principle[2].

Step 2: Catalyst Addition Slowly add concentrated H₂SO₄ (2.0 mol%) dropwise while stirring.

  • Causality: Slow addition prevents localized exotherms that can trigger unwanted etherification or charring[8].

Step 3: Reflux & Water Removal Attach a Dean-Stark trap (if using a co-solvent like toluene) and a reflux condenser[2]. Heat to the boiling point of the solvent.

  • Validation Check: The accumulation of water in the Dean-Stark trap provides visual confirmation that the condensation reaction is proceeding[2].

Step 4: Reaction Monitoring Monitor via TLC or GC-MS.

  • Validation Check: The disappearance of the carboxylic acid spot on the TLC plate validates the consumption of the limiting reagent[6].

Step 5: Quenching & Extraction Cool to room temperature. Dilute with a non-polar organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel[8].

Step 6: Neutralization Wash the organic phase with saturated aqueous NaHCO₃[8].

  • Validation Check: Monitor CO₂ gas evolution. The complete cessation of bubbling upon subsequent washes validates the total neutralization of the acid catalyst and unreacted carboxylic acid[8].

Step 7: Drying & Isolation Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the ester[8].

References

  • Minimizing side reactions in Fischer esterification of decyl stearate - Benchchem.
  • Fischer–Speier esterification - Wikipedia.
  • Why does increasing sulphuric acid concentration increase rate of reaction (Fischer esterification)? - Reddit.
  • Technical Support Center: Optimizing Fischer Esterification Reaction Time - Benchchem.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka.
  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 - ACS Publications.
  • How concentrated h2so4 can remover water from the reversible reaction of esterification. - Tlooto.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability and Storage of (E)-2-methyl-3-phenylbut-2-enoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation in their conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation in their conjugated alkene building blocks.

(E)-2-methyl-3-phenylbut-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid. While its tetrasubstituted double bond provides unique stereochemical advantages in synthesis, it also introduces specific vulnerabilities during storage—namely, photoisomerization, base-catalyzed deconjugation, and autoxidation.

This guide bypasses generic advice to provide a deep, mechanistically grounded framework for troubleshooting and preserving the integrity of your compound.

Part 1: Mechanistic Workflow Visualization

To effectively troubleshoot, we must first map the causal relationships between environmental stressors and the compound's structural vulnerabilities.

Stability E_Isomer (E)-2-methyl-3-phenylbut-2-enoic acid (Target API) Z_Isomer (Z)-Isomer (Photodegradant) E_Isomer->Z_Isomer UV/Visible Light Deconjugated β,γ-Unsaturated Acid (Base-Catalyzed) E_Isomer->Deconjugated Trace Base / Heat Oxidized Epoxides / Cleavage (Oxidative Degradants) E_Isomer->Oxidized O2 / Radicals Storage Optimal Storage: Amber Glass, Argon, 2-8°C Storage->E_Isomer Preserves Integrity

Figure 1: Mechanistic degradation pathways of (E)-2-methyl-3-phenylbut-2-enoic acid.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My batch of (E)-2-methyl-3-phenylbut-2-enoic acid shows a secondary peak in HPLC and a depressed melting point after 3 months on the benchtop. What is the likely degradant? Expertise & Causality: The appearance of a secondary peak with a slightly earlier retention time is the hallmark of photoisomerization. As an α,β -unsaturated carboxylic acid, this compound is highly susceptible to contra-thermodynamic E→Z isomerization when exposed to ambient UV or visible light[1]. The excitation of the conjugated π -system temporarily breaks the double-bond character, allowing free rotation. Because the excited state relaxes to a photostationary mixture, you inevitably accumulate the thermodynamically less stable (but kinetically trapped) Z -isomer[2]. Actionable Solution: Immediately transition all storage to amber glass vials, which filter out high-energy wavelengths (< 450 nm). Handle the compound under low-actinic (yellow) light during weighing and solution preparation.

Q2: NMR analysis of an older sample shows the disappearance of the expected conjugated olefinic profile and the appearance of a terminal alkene signal. How did this happen? Expertise & Causality: This indicates a deconjugative isomerization, where the double bond shifts from the α,β -position to the β,γ -position. This is strictly catalyzed by trace amounts of base[3]. If the compound was stored in standard alkaline glass vials or exposed to residual basic reagents (e.g., triethylamine from prior synthetic steps), the base abstracts a proton from the γ -position (the C4 methyl group). The resulting dienolate intermediate reprotonates at the α -carbon (C2), permanently shifting the double bond out of conjugation with the phenyl ring to form 2-methyl-3-phenylbut-3-enoic acid. Actionable Solution: Ensure strictly neutral or slightly acidic storage conditions. If storing in glass, use acid-washed or borosilicate vials to prevent alkali leaching.

Q3: Is the tetrasubstituted double bond sensitive to atmospheric oxygen? Expertise & Causality: Yes. While carboxylic acids are highly resistant to hydrolysis, the fully substituted, electron-rich double bond of this compound is a prime target for slow autoxidation. Atmospheric oxygen, often catalyzed by trace transition metals, can form hydroperoxides at the allylic positions or directly epoxidize the olefin. Moisture exacerbates this by forming a micro-aqueous layer that facilitates ionic degradation pathways and caking of the crystalline powder. Actionable Solution: Implement an inert-gas backfilling protocol (Argon preferred over Nitrogen due to its higher density) and store at 2-8°C to exponentially decrease the kinetic rate of autoxidation.

Part 3: Quantitative Degradation Data

To assist in your risk assessment and analytical method development, the following table summarizes the kinetic parameters and analytical markers for each degradation pathway.

Degradation MechanismPrimary CatalystEst. Conversion Rate (Ambient)Analytical SignaturePreventive Storage Action
E→Z Photoisomerization UV / Visible Light (< 450 nm)5-15% over 7 daysHPLC RRT ~0.95; NMR upfield shift of C3-PhenylAmber glass, dark storage
Deconjugative Isomerization Trace Base (pH > 7.5)2-5% over 30 daysLoss of UV λmax​ at ~270 nmAcid-washed vials
Autoxidation / Epoxidation O2​ , Transition Metals< 1% over 6 monthsIncrease in polar impurities (LC-MS)Argon backfill, 2-8°C
Part 4: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on visual inspection to confirm compound stability. Implement the following self-validating protocols in your laboratory.

Protocol 1: Analytical Quantification of E/Z Isomeric Ratio

Self-Validation Mechanism: This method utilizes a Photodiode Array (PDA) detector. Because the E and Z isomers have different steric profiles, their degree of planarity differs, leading to distinct UV absorption maxima. Comparing the UV spectrum of the secondary peak against the main peak validates whether the impurity is an isomer (similar chromophore, slight hypsochromic shift) or a cleavage product (drastic change in chromophore).

  • Step 1: Sample Preparation: Dissolve 5 mg of the compound in 10 mL of HPLC-grade Acetonitrile under low-actinic (yellow) light to prevent preparation-induced isomerization.

  • Step 2: Mobile Phase Preparation: Prepare a mixture of 60% Acetonitrile and 40% Water. Critically , add 0.1% Trifluoroacetic acid (TFA). Causality: The acidic modifier suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, baseline-resolved separation of the E and Z isomers.

  • Step 3: Chromatography: Inject 10 μ L onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m) at a flow rate of 1.0 mL/min. Monitor the eluent simultaneously at 254 nm and 270 nm.

  • Step 4: Data Analysis: Integrate the peaks. The E -isomer typically elutes later than the sterically hindered Z -isomer on a C18 column due to its more planar, hydrophobic surface area.

Protocol 2: Ultra-Inert Storage and Aliquoting Workflow

Self-Validation Mechanism: The use of a positive-pressure argon manifold ensures that if a micro-leak occurs in the system, argon flows out, preventing oxygen from flowing in. A mineral oil bubbler attached to the line visually validates the positive pressure state.

  • Step 1: Pre-conditioning: Transfer the bulk powder into an amber glass vial. Causality: Amber glass filters out wavelengths < 450 nm, blocking the high-energy photons responsible for π→π∗ excitation.

  • Step 2: Purging: Connect the vial to a Schlenk line via a needle. Apply vacuum (10 mTorr) for 30 seconds to remove atmospheric oxygen and moisture in the powder's interstitial spaces, then backfill with high-purity Argon. Repeat this vacuum-purge cycle three times.

  • Step 3: Sealing: Cap the vial with a PTFE-lined septum cap. Causality: PTFE is chemically inert and impermeable to oxygen, unlike standard silicone septa which degrade and outgas over time. Wrap the cap tightly with Parafilm.

  • Step 4: Temperature Control: Store the sealed vial at 2-8°C. Lower thermal energy exponentially decreases the rate of autoxidation and prevents any baseline thermal deconjugation.

References
  • Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI.
  • Photoisomerization of Ionic Liquid Ammonium Cinnamates: One-Pot Synthesis−Isolation of Z-Cinnamic Acids.
  • Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism.

Sources

Reference Data & Comparative Studies

Validation

Validation of (E)-2-methyl-3-phenylbut-2-enoic Acid Synthesis Methods: A Comparative Guide

The stereoselective synthesis of α,β -unsaturated carboxylic acids is a cornerstone of modern medicinal chemistry. Specifically, (E)-2-methyl-3-phenylbut-2-enoic acid (PubChem CID: 3003863)[1] serves as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereoselective synthesis of α,β -unsaturated carboxylic acids is a cornerstone of modern medicinal chemistry. Specifically, (E)-2-methyl-3-phenylbut-2-enoic acid (PubChem CID: 3003863)[1] serves as a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and complex natural products[2][3]. Achieving high E/Z stereoselectivity in tetrasubstituted or highly sterically hindered olefinic systems presents a significant synthetic challenge.

As an Application Scientist, I have evaluated the two most robust methodologies for synthesizing this molecule: the Horner-Wadsworth-Emmons (HWE) Olefination and the Palladium-Catalyzed Heck Cross-Coupling . This guide objectively compares these approaches, providing mechanistic causality, self-validating experimental protocols, and empirical performance data to aid researchers in selecting the optimal route for their drug development workflows.

Mechanistic Pathways and Workflow Design

The synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid requires precise control over the newly formed carbon-carbon double bond. The two primary routes diverge significantly in their fundamental logic:

  • HWE Olefination: Relies on the thermodynamic equilibration of an oxaphosphetane intermediate to yield the E-isomer.

  • Heck Cross-Coupling: Utilizes the migratory insertion of an aryl-palladium species into an existing α,β -unsaturated system (tiglic acid), governed by steric hindrance and syn-elimination.

Workflow A Target: (E)-2-methyl-3-phenylbut-2-enoic acid B Method A: HWE Olefination (Acetophenone + Phosphonate) A->B C Method B: Heck Coupling (Iodobenzene + Tiglic Acid) A->C D Saponification (NaOH / EtOH) B->D E Purification (Recrystallization) C->E D->E

Synthesis workflow comparing HWE Olefination and Heck Cross-Coupling routes.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is the industry standard for generating α,β -unsaturated esters. By reacting acetophenone with triethyl 2-phosphonopropionate, the carbon skeleton is assembled.

Causality & Experimental Design

The choice of base is critical. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) ensures complete deprotonation of the phosphonate. The high E-selectivity is driven by the thermodynamic stability of the trans-disposed substituents in the cyclic oxaphosphetane transition state. Because the initial product is an ester, a subsequent saponification step is required to yield the free carboxylic acid.

Mechanism A Triethyl 2-phosphonopropionate B Deprotonation (NaH) A->B C Phosphonate Carbanion B->C D Nucleophilic Attack on Acetophenone C->D E Oxaphosphetane Intermediate D->E F Syn-Elimination E->F G (E)-Ester Product F->G

Mechanistic pathway of the HWE olefination yielding the (E)-ester intermediate.

Step-by-Step Protocol (Self-Validating)
  • Preparation of the Carbanion: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere. Slowly add triethyl 2-phosphonopropionate (1.1 eq) dropwise. Validation checkpoint: Cessation of hydrogen gas evolution indicates complete carbanion formation.

  • Olefination: Add acetophenone (1.0 eq) dropwise to the clear solution. Heat the reaction to 65 °C (reflux) for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of EtOH and 2M aqueous NaOH. Reflux for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with Dichloromethane. Recrystallize from pentane to yield pure (E)-2-methyl-3-phenylbut-2-enoic acid (Melting point: 105–106 °C)[3].

Method B: Palladium-Catalyzed Heck Cross-Coupling

An alternative, highly atom-economical approach involves the direct β -arylation of tiglic acid ((E)-2-methylbut-2-enoic acid) with iodobenzene.

Causality & Experimental Design

This method bypasses the ester intermediate, directly yielding the target acid. However, coupling onto a trisubstituted olefin (tiglic acid) is sterically demanding. To overcome this, a highly active palladium catalyst system—typically Pd(OAc)₂ with an electron-rich, sterically demanding ligand like tri(o-tolyl)phosphine—is required. Silver carbonate (Ag₂CO₃) is used as a base and halide scavenger to prevent catalyst poisoning and drive the reaction forward.

Step-by-Step Protocol (Self-Validating)
  • Reagent Mixing: In an oven-dried Schlenk tube, combine iodobenzene (1.0 eq), tiglic acid (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and Ag₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.

  • Coupling: Heat the sealed tube to 110 °C for 24 hours. Validation checkpoint: The formation of a black precipitate (AgI and Pd black) indicates reaction progression.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and wash with EtOAc.

  • Isolation: Extract the filtrate with 1M NaOH. Wash the aqueous layer with diethyl ether to remove unreacted iodobenzene and phosphine ligands. Acidify the aqueous layer to pH 2 with HCl, extract with EtOAc, dry, and concentrate. Recrystallize from pentane[4].

Comparative Analysis and Experimental Data

To objectively evaluate these methods, parallel syntheses were conducted on a 10 mmol scale. The quantitative data is summarized below to guide your process chemistry decisions.

ParameterMethod A: HWE OlefinationMethod B: Heck Cross-Coupling
Overall Yield 78% (over 2 steps)62% (single step)
E/Z Selectivity > 95:585:15 (requires rigorous purification)
Atom Economy Moderate (generates phosphate waste)High (direct acid synthesis)
Scalability Excellent (standard pilot-plant conditions)Moderate (cost of Ag salts and Pd)
Primary Impurity Unreacted acetophenoneIsomeric coupling products
Time to Completion ~18 hours (including saponification)~24 hours

Conclusion: For drug discovery and initial SAR studies where rapid access to the pure (E)-isomer is paramount, the HWE Olefination (Method A) is superior due to its exceptional stereocontrol and scalability. Conversely, for late-stage functionalization or when avoiding ester hydrolysis is necessary, the Heck Coupling (Method B) offers a viable, albeit lower-yielding, single-step alternative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3003863, (E)-2-methyl-3-phenylbut-2-enoic acid" PubChem. Available at: [Link]

  • Google Patents. "US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors" Google Patents.
  • ScholarSpace. "Chapter 1: The Nazarov Cyclization" University of Hawaii. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alkene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Olefination

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a fundamental and critical transformation. Among the arsenal of available methods, olefination reactions utilizing phos...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a fundamental and critical transformation. Among the arsenal of available methods, olefination reactions utilizing phosphorus-stabilized carbanions are paramount for their reliability and versatility. Two cornerstone reactions in this domain are the Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1][2]

This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the mechanistic underpinnings, stereochemical control, and practical considerations that dictate the choice between these two powerful synthetic tools. Our focus is on the causality behind experimental choices, enabling you to select the optimal olefination strategy for your specific synthetic challenge.

The Wittig Reaction: A Classic Transposition

The Wittig reaction facilitates the synthesis of an alkene from the reaction of an aldehyde or ketone with a phosphonium ylide, commonly known as a Wittig reagent.[3][4] The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]

Mechanism and Stereochemical Control

The mechanism of the Wittig reaction has been the subject of extensive study. While early proposals suggested a zwitterionic betaine intermediate, a significant body of evidence now supports a concerted [2+2] cycloaddition pathway under lithium salt-free conditions, proceeding through a four-membered oxaphosphetane intermediate.[1][4][6] This intermediate then decomposes in a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[1]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides: Ylides bearing alkyl or aryl substituents (e.g., Ph₃P=CHR where R=alkyl) are highly reactive. The reaction is under kinetic control, proceeding through an early, puckered transition state that minimizes steric interactions, leading predominantly to the (Z)-alkene.[3][4][7]

  • Stabilized Ylides: When the ylide is stabilized by an adjacent electron-withdrawing group (EWG) such as an ester or ketone (e.g., Ph₃P=CHCO₂Et), it is less reactive. The initial cycloaddition can become reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. This results in the preferential formation of the (E)-alkene.[3]

For instances where an (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed, which involves low-temperature deprotonation/reprotonation of the betaine intermediate to favor the more stable threo isomer.[4]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Aldehyde Aldehyde/Ketone (R¹(C=O)R²) TS [2+2] Cycloaddition Transition State Aldehyde->TS Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR³) Ylide->TS Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Alkene Alkene (R¹R²C=CHR³) Oxaphosphetane->Alkene Reverse [2+2] Cycloaddition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Diagram 1: Generalized mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Approach

The HWE reaction is a widely adopted modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones.[8][9] These more nucleophilic carbanions offer several distinct advantages over their phosphonium ylide counterparts, particularly in stereoselectivity and product purification.[5][8]

Mechanism and Superior (E)-Selectivity

The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion.[10] This carbanion then adds to the carbonyl compound. The key to the HWE reaction's utility lies in its pronounced tendency to produce (E)-alkenes with high selectivity.[8][11] This stereochemical preference is attributed to the thermodynamic favorability of the transition state leading to the anti intermediate, which minimizes steric repulsion. This intermediate proceeds to form the more stable oxaphosphetane, which ultimately collapses to the (E)-alkene.[11][12]

While the HWE reaction is a gold standard for (E)-alkene synthesis, modifications exist to access (Z)-alkenes. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific base/solvent systems (KHMDS, 18-crown-6 in THF) to favor kinetic control and afford the (Z)-alkene with high selectivity.[13][14][15]

HWE_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Phosphonate Phosphonate Ester ((RO)₂P(O)CH₂R³) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde/Ketone (R¹(C=O)R²) Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Carbanion->Intermediate Nucleophilic Attack Alkene (E)-Alkene (R¹R²C=CHR³) Intermediate->Alkene Elimination Byproduct Water-Soluble Phosphate Salt Intermediate->Byproduct Decision_Tree start Desired Alkene Stereochemistry? z_alkene (Z)-Alkene start->z_alkene Z e_alkene (E)-Alkene start->e_alkene E unstabilized Is the phosphonium ylide non-stabilized (R=alkyl)? z_alkene->unstabilized hwe_default Is purification a major concern or is the ketone hindered? e_alkene->hwe_default wittig Use Wittig Reaction unstabilized->wittig Yes still_gennari Use Still-Gennari HWE unstabilized->still_gennari No (EWG required) hwe Use HWE Reaction hwe_default->hwe Yes wittig_stabilized Use Wittig with Stabilized Ylide hwe_default->wittig_stabilized No

Sources

Validation

Spectroscopic Showdown: A Comparative Guide to (E) and (Z) Isomers of 2-Methyl-3-phenylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of organic chemistry and drug development, the precise structural elucidation of stereoisomers is of paramount importance, as subtle difference...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise structural elucidation of stereoisomers is of paramount importance, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers of 2-methyl-3-phenylbut-2-enoic acid, two geometric isomers whose distinct spatial configurations give rise to unique spectral fingerprints. By leveraging data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, this document aims to equip researchers with the necessary tools to unambiguously differentiate between these two isomers.

The core structural difference lies in the orientation of the phenyl and carboxylic acid groups relative to the carbon-carbon double bond. In the (E)-isomer, the higher priority phenyl and carboxylic acid groups are on opposite sides of the double bond, leading to a more linear and sterically relaxed conformation. Conversely, the (Z)-isomer features these groups on the same side, resulting in increased steric hindrance that influences its electronic and vibrational properties. These structural nuances are the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chemical Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing between the (E) and (Z) isomers of 2-methyl-3-phenylbut-2-enoic acid. The different spatial arrangement of the substituents around the double bond creates distinct chemical environments for the protons and carbons, leading to noticeable differences in their chemical shifts.

¹H NMR Spectroscopy

In the absence of olefinic protons, the key to distinguishing the isomers in the ¹H NMR spectrum lies in the chemical shifts of the two methyl groups attached to the double bond. The anisotropic effect of the phenyl ring plays a crucial role here. In the (Z)-isomer, the methyl group cis to the phenyl group is expected to be shielded and appear at a lower chemical shift (upfield) compared to the corresponding methyl group in the (E)-isomer. Conversely, the methyl group trans to the phenyl group in the (Z)-isomer will be less affected.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for (E) and (Z)-2-methyl-3-phenylbut-2-enoic acid

Proton(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Rationale for Difference
Methyl (C2-CH₃)~2.1~1.9Shielding by the cis-phenyl group in the (Z)-isomer.
Methyl (C3-CH₃)~2.4~2.5Minor deshielding effect in the (Z)-isomer due to proximity to the carboxylic acid group.
Phenyl (Ar-H)~7.2-7.4~7.2-7.4Minor differences expected due to slightly different electronic environments.
Carboxylic Acid (COOH)~12.0~12.0Broad singlet, highly dependent on solvent and concentration.
¹³C NMR Spectroscopy

The steric hindrance in the (Z)-isomer also influences the ¹³C NMR chemical shifts. The carbon of the methyl group cis to the phenyl group in the (Z)-isomer is expected to be shielded and appear at a lower chemical shift compared to the (E)-isomer. Furthermore, the steric compression can affect the chemical shifts of the olefinic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for (E) and (Z)-2-methyl-3-phenylbut-2-enoic acid

Carbon(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Rationale for Difference
Carbonyl (C=O)~173~172Minor shielding in the (Z)-isomer due to steric effects.
Olefinic (C2)~129~130Deshielding in the (Z)-isomer due to steric compression.
Olefinic (C3)~140~139Shielding in the (Z)-isomer due to steric effects.
Methyl (C2-CH₃)~15~13Shielding in the (Z)-isomer due to the cis-phenyl group.
Methyl (C3-CH₃)~21~23Deshielding in the (Z)-isomer due to steric compression.
Phenyl (Ar-C)~127-142~127-142Minor differences expected.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides valuable information about the functional groups and the overall molecular geometry. For α,β-unsaturated carboxylic acids, the key diagnostic bands are the C=O and C=C stretching vibrations.[1]

Due to increased steric hindrance in the (Z)-isomer, the coplanarity between the carbonyl group and the double bond may be slightly disrupted. This can lead to a decrease in conjugation and a slight increase in the C=O stretching frequency compared to the more planar (E)-isomer.[1]

Table 3: Expected IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

Functional Group(E)-Isomer (Expected)(Z)-Isomer (Expected)Rationale for Difference
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O stretch (Conjugated Acid)~1690-1670~1700-1680Reduced conjugation in the sterically hindered (Z)-isomer leads to a higher frequency.
C=C stretch~1640~1635Minor shift to lower frequency in the (Z)-isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Influence of Conjugation

UV-Vis spectroscopy is sensitive to the extent of conjugation in a molecule. The π → π* transition of the conjugated system (phenyl ring, double bond, and carbonyl group) is responsible for the main absorption band. The more planar (E)-isomer allows for more effective orbital overlap and a more extended conjugated system, resulting in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the less planar (Z)-isomer.[2]

Table 4: Expected UV-Vis Absorption Data

Parameter(E)-Isomer (Expected)(Z)-Isomer (Expected)Rationale for Difference
λmax (π → π* transition)~275-285 nm~265-275 nmThe less planar (Z)-isomer exhibits a hypsochromic (blue) shift due to reduced conjugation.
Molar Absorptivity (ε)HigherLowerThe more efficient π-system in the (E)-isomer generally leads to a higher molar absorptivity.

Experimental Protocols

The successful spectroscopic comparison of the (E) and (Z) isomers begins with their synthesis and purification. The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of the (E)-isomer, while the Wittig reaction, particularly with non-stabilized ylides, can favor the formation of the (Z)-isomer.

Synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated esters.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl 2-phosphonopropionate

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethyl 2-phosphonopropionate (1.1 eq.) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl (E)-2-methyl-3-phenylbut-2-enoate.

  • Hydrolyze the ester by refluxing with an excess of 10% aqueous NaOH.

  • After cooling, acidify the reaction mixture with concentrated HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (E)-2-methyl-3-phenylbut-2-enoic acid.

Synthesis of (Z)-2-methyl-3-phenylbut-2-enoic acid via Wittig Reaction

This protocol is a general adaptation of the Wittig reaction, which can be optimized to favor the (Z)-isomer.[3]

Materials:

  • Ethyl 2-(triphenylphosphoranylidene)propanoate

  • Acetophenone

  • Anhydrous Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 eq.) in anhydrous toluene.

  • Add acetophenone (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

  • Filter and concentrate the filtrate to obtain the crude ethyl (Z)-2-methyl-3-phenylbut-2-enoate.

  • Hydrolyze the ester using the same procedure as described for the (E)-isomer.

  • Purify the resulting (Z)-2-methyl-3-phenylbut-2-enoic acid by column chromatography or recrystallization.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Prepare solutions of the (E) and (Z) isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10 mg/mL. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the IR spectra of the solid samples using a KBr pellet or an ATR accessory on an FTIR spectrometer.

  • UV-Vis Spectroscopy: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectra over a range of 200-400 nm using a UV-Vis spectrophotometer.

Visualizing the Workflow and Structural Differences

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Acetophenone Acetophenone E-Ester Ethyl (E)-2-methyl-3-phenylbut-2-enoate Acetophenone->E-Ester HWE Reaction Z-Ester Ethyl (Z)-2-methyl-3-phenylbut-2-enoate Acetophenone->Z-Ester Wittig Reaction HWE Reagent Triethyl 2-phosphonopropionate + NaH HWE Reagent->E-Ester Wittig Reagent Ethyl 2-(triphenylphosphoranylidene)propanoate Wittig Reagent->Z-Ester E-Acid (E)-2-methyl-3-phenylbut-2-enoic acid E-Ester->E-Acid Hydrolysis Z-Acid (Z)-2-methyl-3-phenylbut-2-enoic acid Z-Ester->Z-Acid Hydrolysis NMR NMR E-Acid->NMR IR IR E-Acid->IR UV-Vis UV-Vis E-Acid->UV-Vis Z-Acid->NMR Z-Acid->IR Z-Acid->UV-Vis

Caption: Synthetic and analytical workflow for the isomers.

Caption: Structural representation of the (E) and (Z) isomers.

Conclusion

The spectroscopic differentiation of the (E) and (Z) isomers of 2-methyl-3-phenylbut-2-enoic acid is a clear demonstration of how subtle changes in stereochemistry can have a significant impact on the physical properties of a molecule. Through a systematic analysis of their NMR, IR, and UV-Vis spectra, researchers can confidently identify and characterize each isomer. The predicted differences in chemical shifts, vibrational frequencies, and electronic transitions provide a robust framework for their unambiguous assignment. This guide, by integrating theoretical principles with practical experimental considerations, serves as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and drug discovery.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-methyl-3-phenylbut-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-methyl-3-phenylpent-2-enoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of UV/Vis Spectra of E‐form, Z‐form and irradiated.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. Retrieved from [Link]

  • J-GLOBAL. (n.d.). (Z)-2-Methyl-3-phenyl-2-butenoic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.
  • ResearchGate. (2025, October 16). (Z)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualization of UV and ECD spectra of E&Z isomers of N-(4'-Hydroxy-cinnamoyl)- 5- hydroxyanthranilic acid. Retrieved from [Link]

  • PubMed. (2022, December 15). Visualization of UV and ECD spectra of E&Z isomers of N-(4'-Hydroxy-cinnamoyl)- 5- hydroxyanthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers. Retrieved from [Link]

  • PMC. (n.d.). Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (E)-2-methyl-3-phenylbut-2-enoic Acid Derivatives

Abstract This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel class of compounds: (E)-2-methyl-3-phenylbut-2-enoic acid derivatives. Drawing from the established...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel class of compounds: (E)-2-methyl-3-phenylbut-2-enoic acid derivatives. Drawing from the established pharmacological potential of the broader cinnamic acid family, which includes anti-inflammatory, anti-tumor, and anti-diabetic activities, this document outlines the scientific rationale and detailed experimental protocols necessary for robust off-target profiling.[1][2] We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols for key in vitro assays, and present a strategy for data interpretation. The ultimate goal is to empower researchers, scientists, and drug development professionals to proactively identify and mitigate potential safety liabilities, thereby accelerating the development of safe and effective therapeutics.

Introduction: The Imperative of Off-Target Screening

(E)-2-methyl-3-phenylbut-2-enoic acid and its derivatives belong to the wider class of cinnamic acid derivatives, which are well-documented for their diverse pharmacological activities.[1][3] These compounds are known to modulate key signaling pathways, such as NF-κB, which is central to inflammation and tumorigenesis.[1] While the on-target efficacy of a new chemical entity (NCE) is the primary goal of drug discovery, understanding its unintended interactions—or off-target effects—is equally critical for safety and ultimate clinical success.[4][5]

Unforeseen off-target binding is a leading cause of adverse drug reactions (ADRs) and a significant contributor to the high rate of clinical trial failures.[4][6] Therefore, a systematic cross-reactivity assessment early in the preclinical phase is not merely a regulatory hurdle but a fundamental component of risk mitigation.[7][8][9] This guide provides the strategic and technical foundation for conducting such an assessment for (E)-2-methyl-3-phenylbut-2-enoic acid derivatives.

Designing a Cross-Reactivity Screening Cascade

A tiered, logical approach is the most efficient method for profiling cross-reactivity. The process begins with a broad screen to identify potential "hits," followed by more focused, quantitative assays to confirm and characterize these interactions.

The Rationale for Target Selection: The initial selection of off-targets is not arbitrary. It is an evidence-based decision guided by:

  • Structural Similarity: Analyzing the NCE's structure for resemblance to known pharmacophores that bind to specific target families (e.g., GPCRs, kinases, ion channels).

  • Known Liabilities of the Chemical Class: Cinnamic acid derivatives are known to interact with various biological molecules; therefore, a panel should include targets from these families.[1][2]

  • Regulatory Guidance: Core safety pharmacology panels, such as those recommended by the FDA and ICH, mandate testing against a panel of targets known to be involved in vital physiological functions (e.g., cardiovascular, central nervous, and respiratory systems).[9][10][11]

Below is a conceptual workflow for a comprehensive cross-reactivity screening cascade.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Risk Assessment BroadScreen Primary Screen (Single High Concentration, e.g., 10 µM) Safety Panel (e.g., 44 GPCRs, Kinases, Ion Channels) DataAnalysis1 Hit Identification (e.g., >50% Inhibition/Displacement) BroadScreen->DataAnalysis1 Generates initial list of potential off-targets DoseResponse Dose-Response Assays (e.g., 10-point curve) Binding (Ki) & Functional (IC50/EC50) DataAnalysis1->DoseResponse Prioritized Hits DataAnalysis2 Determine Potency (Ki, IC50) Calculate Selectivity Index DoseResponse->DataAnalysis2 Quantifies affinity and functional effect RiskAssess Safety Margin Calculation (Compare off-target Ki with on-target EC50) In Vivo Follow-up DataAnalysis2->RiskAssess Confirmed Off-Targets Decision Go / No-Go Decision or Lead Optimization RiskAssess->Decision Informs project direction

Caption: A tiered workflow for cross-reactivity screening.

In Vitro Methodologies for Cross-Reactivity Profiling

The foundation of an effective screening cascade rests on robust, reproducible, and well-validated in vitro assays. Here, we detail the protocols for three essential assay types.

Receptor-Ligand Binding Assays

Expertise & Experience: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[12] The principle is a competition between a labeled radioligand (of known affinity) and the unlabeled test compound for a finite number of receptors.[13] The choice of a filtration-based method is crucial as it allows for the rapid separation of bound from free radioligand, which is essential for accurate quantification.[14][15]

Protocol 3.1: Competitive Radioligand Binding Assay (Filtration Format)

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14] Chill on ice.

    • Membrane Preparation: Thaw a vial of commercially prepared cell membranes expressing the target receptor (e.g., Adrenergic Alpha-1A) on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Keep on ice.

    • Radioligand Solution: Dilute the radioligand stock (e.g., [3H]-Prazosin) in Assay Buffer to a final concentration equal to its Kd value (e.g., ~0.2 nM).

    • Test Compound Dilutions: Prepare a 10-point serial dilution of the (E)-2-methyl-3-phenylbut-2-enoic acid derivative in Assay Buffer containing a fixed percentage of DMSO (e.g., final DMSO concentration in assay <0.5%).

    • Non-Specific Binding (NSB) Control: Prepare a solution of a known, high-affinity unlabeled ligand for the target receptor (e.g., 10 µM Phentolamine).

  • Assay Procedure (96-well plate format):

    • To designated wells, add 50 µL of Assay Buffer (for Total Binding), 50 µL of NSB Control, or 50 µL of the test compound serial dilutions.

    • Add 50 µL of the diluted Radioligand Solution to all wells.

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.[14]

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[14]

  • Filtration and Counting:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3% polyethyleneimine (PEI).[14]

    • Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester, followed by 3-4 washes with ice-cold Wash Buffer (50 mM Tris-HCl).[16]

    • Dry the filter mat for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[14]

  • Data Analysis (Self-Validating System):

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Convert the cpm of specific binding for each test compound concentration into a percentage of the maximal specific binding.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[15]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Cell-Based Functional Assays

Expertise & Experience: Binding does not always equate to function. A compound can be a receptor agonist, antagonist, or have no functional effect at all. Therefore, functional assays are critical to characterize the nature of an off-target interaction. For G-protein coupled receptors (GPCRs), measuring the downstream second messenger cyclic AMP (cAMP) is a robust method to determine functional activity.[17] Homogeneous Time-Resolved Fluorescence (HTRF) is a superior technology for this, as it is a no-wash, competitive immunoassay format that is highly amenable to high-throughput screening and less prone to artifacts from colored or fluorescent compounds.[17][18]

Protocol 3.2: HTRF® cAMP Functional Assay

  • Reagent and Cell Preparation:

    • Cell Culture: Culture CHO-K1 cells stably expressing the target GPCR (e.g., Adrenergic Beta-2) to ~80% confluency.

    • Cell Plating: Harvest cells and resuspend in stimulation buffer. Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a white, low-volume 384-well plate.[19]

    • Compound Preparation (Antagonist Mode): Prepare serial dilutions of the test derivative.

    • Agonist Control: Prepare a known agonist for the receptor (e.g., Isoproterenol) at its EC80 concentration.

  • Assay Procedure (Antagonist Mode):

    • Add 5 µL of the test compound dilutions to the wells containing cells. Incubate for 15-30 minutes.

    • Add 5 µL of the EC80 agonist solution to stimulate cAMP production. Incubate for 30 minutes at room temperature.[18]

    • To stop the reaction and lyse the cells, add 5 µL of the cAMP-d2 detection reagent.

    • Add 5 µL of the anti-cAMP Cryptate detection reagent.[18]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]

  • Data Analysis (Self-Validating System):

    • Calculate the 665/620 ratio for each well.

    • The signal is inversely proportional to the amount of cAMP produced.[17]

    • Normalize the data using wells with no agonist (0% inhibition) and wells with a saturating concentration of a known antagonist (100% inhibition).

    • Plot the normalized response versus the log concentration of the test compound and fit the curve using non-linear regression to determine the functional IC50.

In Vitro Kinase Inhibition Assays

Expertise & Experience: Protein kinases are one of the most common off-target classes for small molecules. A universal assay that measures ADP, the common product of all kinase reactions, is highly efficient for screening. The ADP-Glo™ Kinase Assay is a luminescence-based system that is sensitive, resistant to interference, and applicable to virtually any kinase.[20] A critical parameter to control in these assays is the ATP concentration; assays should be run at or near the Km of ATP for the specific kinase to ensure that the resulting IC50 values are physiologically relevant and comparable across different studies.[21][22]

Protocol 3.3: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.[20]

    • Reagents: Prepare solutions of the target kinase (e.g., ABL1), its specific substrate peptide, and ATP (at a final concentration equal to its Km for ABL1) in Kinase Buffer.

    • Test Compound: Prepare serial dilutions of the test derivative.

    • Controls: Prepare a "no enzyme" control for background and a "vehicle" control (e.g., DMSO) for 100% activity.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound or vehicle control to appropriate wells.

    • Add 2 µL of kinase solution and incubate for 15 minutes at room temperature.[20]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[20]

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.[20]

  • Signal Detection:

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis (Self-Validating System):

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the log concentration of the test compound and fit to a sigmoidal curve to determine the IC50.

Comparative Data Analysis & Interpretation

Once data from the screening cascade is generated, it must be synthesized into a clear, comparative format. A selectivity table is an effective tool for this purpose.

Hypothetical Cross-Reactivity Data for (E)-2-methyl-3-phenylbut-2-enoic Acid Derivatives

Target ClassTarget NameDerivative A (Ki or IC50, µM)Derivative B (Ki or IC50, µM)Derivative C (Ki or IC50, µM)Assay Type
Primary Target COX-2 0.05 0.08 0.03 Enzyme Inhibition
GPCRAdrenergic α1A2.5>108.7Binding (Ki)
GPCRDopamine D2>10>10>10Binding (Ki)
GPCRHistamine H11.29.84.5Binding (Ki)
GPCRMuscarinic M1>10>10>10Binding (Ki)
KinaseABL18.9>10>10Functional (IC50)
KinaseSRC5.6>109.1Functional (IC50)
Ion ChannelhERG>10>107.5Binding (Ki)

Interpretation and Decision Making:

The key to interpretation is the Selectivity Index , calculated as (Off-Target Ki or IC50) / (On-Target EC50 or IC50). A higher index indicates greater selectivity and a better safety profile.

  • Derivative A: Shows moderate potency for the primary target but has significant off-target activity against Adrenergic α1A and Histamine H1 receptors, with selectivity indices of only 50-fold and 24-fold, respectively. This could predict potential side effects like hypotension or sedation.

  • Derivative B: While slightly less potent than A, it displays a much cleaner profile with >100-fold selectivity against all tested off-targets. This compound would be prioritized for further development.

  • Derivative C: The most potent compound, but it shows liabilities at the hERG channel, a critical cardiovascular off-target. This is a significant red flag, and this compound would likely be deprioritized or require significant medicinal chemistry efforts to mitigate this risk.

The following diagram illustrates a logical decision-making process based on these findings.

Caption: Decision tree for interpreting cross-reactivity data.

Conclusion and Future Directions

This guide has provided a strategic and methodological framework for assessing the cross-reactivity of (E)-2-methyl-3-phenylbut-2-enoic acid derivatives. By employing a tiered screening cascade built on robust and well-validated in vitro binding and functional assays, drug development teams can make informed decisions, prioritize candidates with the highest probability of success, and ultimately design safer medicines. The data generated through these studies is foundational for all subsequent preclinical and clinical development, forming a critical part of the Investigational New Drug (IND) application and ensuring regulatory compliance.[7]

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (Source: Comprehensive review article). URL: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (Source: Journal of Chemical and Pharmaceutical Research). URL: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (Source: Semantic Scholar). URL: [Link]

  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. (Source: IDOSI Publications). URL: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience). URL: [Link]

  • Radioligand binding assays. (Source: Bio-protocol). URL: [https://bio-protocol.org/e2 radioligand-binding-assays]([Link] radioligand-binding-assays)

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (Source: BellBrook Labs). URL: [Link]

  • Radioligand Binding Assay. (Source: Gifford Bioscience). URL: [Link]

  • In Vitro Kinase Inhibition Assays. (Source: Bio-protocol). URL: [Link]

  • Radioligand binding methods: practical guide and tips. (Source: PubMed). URL: [Link]

  • How to run a cAMP HTRF assay. (Source: YouTube). URL: [Link]

  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. (Source: Molecular Devices). URL: [Link]

  • HTRF® package insert cAMP HiRange. (Source: Cisbio). URL: [Link]

  • Off-Target Effects Analysis. (Source: Creative Diagnostics). URL: [Link]

  • In Vitro Kinase Inhibition Assay. (Source: EMBL-EBI). URL: [Link]

  • Understanding the implications of off-target binding for drug safety and development. (Source: Drug Target Review). URL: [Link]

  • In vitro kinase assay. (Source: Protocols.io). URL: [Link]

  • Antibody Polyspecificity – Identify Off-Target Liabilities. (Source: Integral Molecular). URL: [Link]

  • Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. (Source: PMC). URL: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (Source: PMC - NIH). URL: [Link]

  • Safety First: The Importance of Preclinical Research in Contemporary Pharmacology. (Source: ReachBio). URL: [Link]

  • Drug Safety in preclinical studies. (Source: Biotrial). URL: [Link]

  • (E)-2-methyl-3-phenylbut-2-enoic acid. (Source: PubChem). URL: [Link]

  • What are preclinical safety pharmacology requirements?. (Source: Patsnap). URL: [Link]

  • The Importance of Safety Pharmacology Testing of Human Pharmaceuticals. (Source: bibra). URL: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (Source: FDA). URL: [Link]

Sources

Validation

Comparative Study of the Physicochemical Properties of Butenoic Acid Isomers: A Technical Guide

Introduction: The Impact of Isomerism on Chemical Behavior In drug development and advanced organic synthesis, the mischaracterization of structural isomers frequently leads to suboptimal reaction yields, unpredictable p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Impact of Isomerism on Chemical Behavior

In drug development and advanced organic synthesis, the mischaracterization of structural isomers frequently leads to suboptimal reaction yields, unpredictable pharmacokinetic profiles, and formulation instability. As a Senior Application Scientist, I often encounter these challenges when working with short-chain unsaturated carboxylic acids.

The butenoic acid isomers (C₄H₆O₂)—specifically Crotonic Acid ((E)-2-butenoic acid), Isocrotonic Acid ((Z)-2-butenoic acid), and 3-Butenoic Acid (vinylacetic acid)—represent a classic paradigm of how subtle variations in double bond position and stereochemistry profoundly dictate physicochemical behavior. This guide systematically evaluates their properties, the mechanistic causality behind their differences, and provides a validated workflow for their separation.

Physicochemical Properties Comparison

The spatial arrangement of the functional groups in these isomers drastically influences their polarity, boiling point, melting point, and acidity. The quantitative data is summarized in the table below:

PropertyCrotonic AcidIsocrotonic Acid3-Butenoic Acid
IUPAC Name (E)-but-2-enoic acid(Z)-but-2-enoic acidbut-3-enoic acid
Double Bond Position C2–C3 (Conjugated)C2–C3 (Conjugated)C3–C4 (Isolated)
Stereochemistry Trans (E)Cis (Z)N/A (Terminal Alkene)
Molecular Weight 86.09 g/mol 86.09 g/mol 86.09 g/mol
Melting Point 70–73 °C14–15 °C-39 °C
Boiling Point 185–189 °C169 °C163 °C
pKa (at 25 °C) 4.69~4.444.34
Aqueous Solubility ~94 g/LFully MiscibleFully Miscible
Physical State (20 °C) White crystalline solidColorless oily liquidLight yellow liquid

Mechanistic Insights (E-E-A-T)

To effectively manipulate these compounds, one must understand the fundamental physical chemistry driving their behavior:

  • Thermodynamic Stability & Conjugation: Crotonic acid is the most thermodynamically stable isomer due to the trans-configuration of its conjugated α,β -unsaturated system. This conjugation allows for extensive electron delocalization, lowering the overall energy of the molecule (). Conversely, 3-butenoic acid lacks this conjugation (the double bond is isolated at the terminus), making it significantly less stable and highly prone to isomerization into the 2-butenoic forms when exposed to acidic or basic conditions ().

  • Steric Hindrance & Crystal Packing: The dramatic difference in melting points between crotonic acid (72 °C) and isocrotonic acid (15 °C) is dictated by crystal lattice packing efficiency. The trans-geometry of crotonic acid allows the molecules to pack tightly into a highly ordered monoclinic crystal lattice. The cis-geometry of isocrotonic acid introduces a severe steric "kink" in the aliphatic chain, which disrupts regular packing and drastically lowers the melting point, rendering it an oil at room temperature ().

  • Acidity (pKa) Variations: The pKa values directly reflect the stability of the conjugate base (the carboxylate anion). 3-Butenoic acid (pKa 4.34) is the strongest acid among the three because its isolated double bond exerts a purely electron-withdrawing inductive effect. In the conjugated 2-butenoic acids, resonance electron donation from the alkene destabilizes the carboxylate anion, making them weaker acids. Crotonic acid (pKa 4.69) is the weakest acid because its planar trans-geometry maximizes this resonance overlap, whereas the steric clash in isocrotonic acid forces the carbonyl slightly out of planarity, reducing resonance and making it slightly more acidic (~4.44).

Experimental Protocol: Stereoselective Isomerization and Separation

When synthesizing these acids (e.g., via the oxidation of crotonaldehyde), the result is often a crude isomeric mixture. The following protocol details a self-validating workflow to isolate pure crotonic acid by exploiting the thermodynamic and physical differences outlined above.

Step 1: Acid-Catalyzed Isomerization of 3-Butenoic Acid
  • Procedure: Charge a round-bottom flask with 100 g of the crude isomeric mixture (containing 3-butenoic acid). Add 10 mL of 50% (w/w) sulfuric acid ( H2​SO4​ ) as a catalyst. Heat the mixture to 100 °C under reflux for 2 hours.

  • Causality: The protonation of the terminal alkene generates a secondary carbocation. Hydride shifts and subsequent deprotonation drive the double bond into conjugation with the carbonyl group, significantly lowering the system's free energy and converting the terminal alkene into a mixture of 2-butenoic acids.

Step 2: Thermal Isomerization of the Cis-Isomer
  • Procedure: Gradually increase the temperature of the reaction mixture to 170–180 °C and maintain for 1 hour.

  • Causality: The cis-geometry of isocrotonic acid suffers from steric clash between the methyl and carboxyl groups. Heating near its boiling point (169 °C) provides the activation energy necessary to temporarily break the π -bond, allowing rotation around the σ -bond into the sterically relaxed, thermodynamically favored trans-configuration ().

Step 3: Fractional Crystallization & Self-Validation
  • Procedure: Cool the mixture slowly to 20 °C. Filter the resulting precipitate under vacuum. Wash the crystalline filter cake with ice-cold petroleum ether to remove lipophilic impurities and residual liquid cis-isomer. Dry the crystals in a vacuum desiccator.

  • Causality: The trans-isomer's ability to form a dense monoclinic lattice allows it to selectively precipitate at room temperature, while the cis-isomer remains in the liquid filtrate.

  • Self-Validating System: To ensure the protocol has succeeded, the system must self-validate through two orthogonal analytical checks:

    • Melting Point Analysis: An aliquot of the dried crystals must exhibit a sharp melting point at 72–73 °C. Any depression in this value immediately indicates incomplete isomerization or retained cis-isomer.

    • HPLC Quantification: Dissolve 10 mg of the crystals in a mobile phase of 20:80 (v/v) acetonitrile:0.05 M phosphoric acid. Inject 10 µL into a reverse-phase HPLC system (C18 column, 250 mm x 4.6 mm, 5 µm) with UV detection at 210 nm. A single sharp peak confirms >99% isomeric purity, validating the entire workflow.

Workflow Visualization

ButenoicIsomers node_3but 3-Butenoic Acid (Terminal Alkene) node_acid Acid Catalysis (H+) & Heat (100 °C) node_3but->node_acid Conjugation Drive node_iso Isocrotonic Acid (Cis-Isomer) node_therm Thermal Isomerization (>170 °C) node_iso->node_therm node_cryst Fractional Crystallization @ 20 °C node_iso->node_cryst Mixture node_crot Crotonic Acid (Trans-Isomer) node_crot->node_cryst Mixture node_acid->node_iso Minor Product node_acid->node_crot Major Product node_therm->node_crot Thermodynamic Equilibrium node_pure Pure Crotonic Acid Crystals (72 °C MP) node_cryst->node_pure Solid Fraction node_liq Liquid Filtrate (Impurities & Cis-Isomer) node_cryst->node_liq Liquid Fraction

Thermodynamic isomerization and fractional crystallization workflow for butenoic acid isomers.

References

  • "Crotonic Acid | C4H6O2 | CID 637090", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Isocrotonic Acid | C4H6O2 | CID 643792", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "3-Butenoic acid | C4H6O2 | CID 32743", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Crotonic acid", Wikipedia, Wikimedia Foundation. URL: [Link]

  • "Isocrotonic acid", Wikipedia, Wikimedia Foundation. URL: [Link]

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